2-Bromo-1,3-diisopropylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOQKWIURDCGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478399 | |
| Record name | 2-Bromo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57190-17-7 | |
| Record name | 2-Bromo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-bis(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-1,3-diisopropylbenzene from 2,6-diisopropylaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1,3-diisopropylbenzene from 2,6-diisopropylaniline. The described methodology is based on the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides via a diazonium salt intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Principle
The synthesis involves a two-step process. The first step is the diazotization of the primary aromatic amine, 2,6-diisopropylaniline, to form an in situ diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrobromic acid. The second step is the Sandmeyer reaction, where the diazonium group is replaced by a bromine atom. This is facilitated by a copper(I) salt catalyst, which is not explicitly mentioned in the provided protocol but is a hallmark of the Sandmeyer reaction. In the detailed protocol below, an excess of hydrobromic acid is used, which also serves as the bromide source.
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-diisopropylaniline | 177.29 | 35.5 g | 0.20 |
| 47% Hydrobromic Acid | 80.91 | 181 mL | 1.57 |
| Sodium Nitrite | 69.00 | 23.6 g | 0.34 |
| Ether | - | 250 mL | - |
| Water | 18.02 | 24 mL | - |
| Sodium Carbonate Decahydrate | 286.14 | 118.5 g | 0.41 |
| Heptane | - | As required | - |
Procedure:
-
Diazotization: In a suitable reaction vessel, 181 mL of 47% hydrobromic acid solution (1.57 mol) is slowly added dropwise to 35.5 g (0.20 mol) of 2,6-diisopropylaniline over a period of 15 minutes at room temperature. The resulting white suspension is then cooled to -56°C. To this cooled suspension, 23.6 g (0.34 mol) of sodium nitrite is added in portions over 10 minutes. The reaction mixture is stirred at this temperature for 1 hour.[1]
-
Sandmeyer Reaction and Work-up: Following the diazotization, 250 mL of pre-cooled ether is slowly added to the reaction mixture over 10 minutes. The temperature of the mixture is gradually raised to -15°C over 2 hours, during which gas evolution is observed. Once the gas evolution ceases, the reaction mixture is cooled back down to -56°C. 24 mL of water is then added, followed by the addition of 118.5 g (0.41 mol) of sodium carbonate decahydrate, which results in a brown suspension.[1]
-
Extraction and Purification: The reaction mixture is allowed to warm to room temperature over a period of 3 hours. The aqueous phase is then separated from the organic phase. The organic phase is washed three times with water, dried, and the solvent is removed under reduced pressure. The crude product is further purified by silica gel column chromatography using heptane as the eluent. This yields this compound as a colorless oil.[1]
Quantitative Data
The synthesis yields a significant amount of the desired product.
| Product | Yield (g) | Yield (%) |
| This compound | 38.7 | 80 |
Spectroscopic Data:
The identity of the product was confirmed by ¹H NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃) δ: 1.33 (d, 12H), 3.54-3.66 (m, 2H), 7.19-7.23 (m, 2H), 7.30-7.35 (m, 1H).[1]
Visualizations
To further illustrate the process, the following diagrams represent the chemical reaction pathway and the experimental workflow.
Caption: Chemical reaction pathway for the synthesis.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1,3-diisopropylbenzene, a key intermediate in various chemical syntheses. The information is curated for researchers, scientists, and professionals in the field of drug development and material science who require precise data for experimental design and process development.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇Br | [1][2][3] |
| Molecular Weight | 241.17 g/mol | [1][2][3] |
| Boiling Point | 128-130 °C at 15 Torr | [3][4] |
| Density | 1.171 g/mL at 25 °C | [2][4][5] |
| Refractive Index (n20/D) | 1.532 | [2][4][5] |
| Flash Point | 98 °C (closed cup) | [2][4] |
| Solubility | Insoluble in water (4.3E-3 g/L at 25 °C) | [1] |
| Storage Temperature | Room Temperature, under an inert atmosphere | [3][4][5] |
| LogP (Octanol-Water Partition Coefficient) | 4.69590 | [4] |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)Br | [1][4] |
| InChI Key | QEOQKWIURDCGIJ-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of each physicochemical property were not available in the cited literature, a general methodology for the synthesis of this compound from 2,6-diisopropylaniline is described. This provides insight into the compound's formation and purification, which are critical for obtaining accurate property measurements.
Synthesis of this compound from 2,6-diisopropylaniline[5]
Materials:
-
2,6-diisopropylaniline
-
47% Hydrobromic acid solution
-
Sodium nitrite
-
Ether
-
Water
-
Sodium carbonate decahydrate
-
Heptane
-
Silica gel
Procedure:
-
Slowly add 181 ml of 47% hydrobromic acid solution (1.57 mol) to 35.5 g (0.20 mol) of 2,6-diisopropylaniline at room temperature over 15 minutes.
-
Cool the resulting white suspension to -56°C.
-
Add 23.6 g (0.34 mol) of sodium nitrite in batches over 10 minutes and continue stirring at the same temperature for 1 hour.
-
Slowly add 250 ml of pre-cooled ether over 10 minutes.
-
Allow the reaction mixture to warm to -15°C over 2 hours until gas evolution ceases.
-
Cool the mixture back to -56°C and add 24 mL of water, followed by 118.5 g (0.41 mol) of sodium carbonate decahydrate.
-
Warm the reaction mixture to room temperature over 3 hours.
-
Continue stirring at room temperature for 16 hours.
-
Separate the aqueous and organic phases.
-
Wash the organic phase three times with water.
-
Dry the organic phase and concentrate it in a vacuum.
-
Purify the crude product by silica gel column chromatography using heptane as the eluent to obtain this compound as a colorless oil.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide to 2-Bromo-1,3-diisopropylbenzene (CAS: 57190-17-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,3-diisopropylbenzene, a key aromatic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides a thorough experimental protocol for its synthesis and purification, and explores its applications, with a particular focus on its role as a precursor for Grignard reagents and in Suzuki coupling reactions. Furthermore, this guide delves into its significance in drug discovery, specifically in the development of propofol antagonists, and presents its known spectroscopic data for analytical purposes.
Chemical and Physical Properties
This compound, also known as 1-Bromo-2,6-diisopropylbenzene, is a halogenated aromatic hydrocarbon.[1][2] Its bulky isopropyl groups flanking the bromine atom introduce significant steric hindrance, which influences its reactivity in various chemical transformations. The compound is a colorless to yellow clear liquid under standard conditions.[3]
| Property | Value | Reference(s) |
| CAS Number | 57190-17-7 | [3] |
| Molecular Formula | C₁₂H₁₇Br | [1] |
| Molecular Weight | 241.17 g/mol | [1] |
| Density | 1.171 g/mL at 25 °C | [4] |
| Boiling Point | 128-130 °C at 15 Torr | [4] |
| Flash Point | 98 °C | [4] |
| Refractive Index (n20/D) | 1.532 | [4] |
| LogP | 4.69590 | [4] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
Synthesis and Purification
The most common laboratory synthesis of this compound involves the diazotization of 2,6-diisopropylaniline followed by a Sandmeyer-type reaction.[3]
Experimental Protocol: Synthesis from 2,6-Diisopropylaniline[3]
Materials:
-
2,6-diisopropylaniline (35.5 g, 0.20 mol)
-
47% Hydrobromic acid solution (181 mL, 1.57 mol)
-
Sodium nitrite (23.6 g, 0.34 mol)
-
Diethyl ether (pre-cooled, 250 mL)
-
Sodium carbonate decahydrate (118.5 g, 0.41 mol)
-
Water
-
Heptane (for chromatography)
-
Silica gel
Procedure:
-
To a suitable reaction vessel, slowly add 181 mL of 47% hydrobromic acid solution to 35.5 g of 2,6-diisopropylaniline over a 15-minute period at room temperature. A white suspension will form.
-
Cool the suspension to -56 °C using an appropriate cooling bath.
-
Add 23.6 g of sodium nitrite in batches over 10 minutes while maintaining the temperature at -56 °C.
-
Continue stirring the reaction mixture at -56 °C for 1 hour.
-
Slowly add 250 mL of pre-cooled diethyl ether over 10 minutes.
-
Gradually raise the temperature of the reaction mixture to -15 °C over 2 hours, allowing for the controlled release of nitrogen gas.
-
Re-cool the mixture to -56 °C and add 24 mL of water, followed by the addition of 118.5 g of sodium carbonate decahydrate, resulting in a brown suspension.
-
Allow the reaction mixture to warm to room temperature over 3 hours. Gas evolution will be observed starting from approximately -32 °C.
-
Continue stirring the resulting orange suspension at room temperature for 16 hours.
-
After the reaction is complete, separate the aqueous phase.
-
Wash the organic phase three times with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using heptane as the eluent to afford this compound as a colorless oil (yield: 38.7 g, 80%).
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds. Its sterically hindered nature can influence reaction rates and selectivities.
Grignard Reagent Formation
The bromine atom can be readily converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This opens up a plethora of subsequent reactions with various electrophiles.
General Experimental Protocol for Grignard Reagent Formation: Apparatus should be flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[5]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent, (2,6-diisopropylphenyl)magnesium bromide, can be used in situ for subsequent reactions.
Caption: Formation and reaction of the Grignard reagent.
Suzuki Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of biaryl structures. These reactions are fundamental in the synthesis of complex organic molecules.[6][7]
General Experimental Protocol for Suzuki Coupling: The reaction should be carried out under an inert atmosphere.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DME)
Procedure:
-
In a reaction flask, combine this compound (1.0 equivalent), the arylboronic acid, the base (2-3 equivalents), and the palladium catalyst/ligand system.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.[8]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.
Caption: General scheme for the Suzuki coupling reaction.
Applications in Drug Development: Propofol Antagonism
This compound has been investigated in the context of developing antagonists for the general anesthetic propofol (2,6-diisopropylphenol). Research into the structure-activity relationships of propofol analogues has revealed that modifications to the phenolic hydroxyl group can significantly alter the compound's pharmacological effects.
In a study exploring propofol derivatives, this compound (referred to as PEARL 2) was shown to antagonize the effects of propofol. It is hypothesized that compounds unable to act as hydrogen-bond donors, such as the bromo-analogue, can act as antagonists.[9] This line of research is crucial for the rational design of novel anesthetics or reversal agents to enhance patient safety. The 2-bromo analogue was one of only two halogenated derivatives in the study that antagonized both spontaneous and elicited movement in zebrafish larvae, indicating a broad antagonistic effect.[9]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the isopropyl and aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 1.33 | d | 12H | -CH(CH₃ )₂ | [3] |
| 3.54-3.66 | m | 2H | -CH (CH₃)₂ | [3] |
| 7.19-7.23 | m | 2H | Aromatic H | [3] |
| 7.30-7.35 | m | 1H | Aromatic H | [3] |
Spectrum acquired in CDCl₃ at 400 MHz.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~24 | -CH(C H₃)₂ |
| ~34 | -C H(CH₃)₂ |
| ~124 | Aromatic CH |
| ~128 | Aromatic C-Br |
| ~148 | Aromatic C-isopropyl |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 240 and 242, corresponding to the [M]⁺ and [M+2]⁺ ions due to the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorptions for C-H stretching of the alkyl groups (below 3000 cm⁻¹) and the aromatic ring (above 3000 cm⁻¹), as well as C=C stretching in the aromatic region (around 1600-1450 cm⁻¹).
Safety Information
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. Its utility in forming sterically hindered Grignard reagents and as a substrate in cross-coupling reactions makes it a key building block for complex molecular architectures. Its role in the development of propofol antagonists highlights its importance in medicinal chemistry research. This guide provides essential technical information to support its safe and effective use in a research and development setting.
References
- 1. This compound | CAS#:57190-17-7 | Chemsrc [chemsrc.com]
- 2. 1-Bromo-2,6-diisopropylbenzene 95 57190-17-7 [sigmaaldrich.com]
- 3. This compound | 57190-17-7 [chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Bromo-1,3-diisopropylbenzene. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure with its corresponding NMR signal assignments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following tables summarize the chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for both ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.35 | m | 1H | Ar-H (H-5) |
| 7.19-7.23 | m | 2H | Ar-H (H-4, H-6) |
| 3.54-3.66 | m | 2H | CH(CH₃)₂ |
| 1.33 | d | 12H | CH(CH ₃)₂ |
d = doublet, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-1, C-3 |
| ~128 | C-5 |
| ~126 | C-4, C-6 |
| ~125 | C-2 |
| ~34 | C H(CH₃)₂ |
| ~24 | CH(C H₃)₂ |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds, such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is optimized by shimming on the sample.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: Typically 8 to 16 scans are acquired for sufficient signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is set.
-
Acquisition Time: An acquisition time of 2-4 seconds is employed.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 240 ppm is set.
-
Acquisition Time: An acquisition time of 1-2 seconds is employed.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Visualization of NMR Signal Assignments
The following diagram illustrates the molecular structure of this compound and the assignment of the ¹H and predicted ¹³C NMR signals to their corresponding atoms.
Solubility Profile of 2-Bromo-1,3-diisopropylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,3-diisopropylbenzene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on qualitative solubility information, comparative data from its structural analog, 1,3-diisopropylbenzene, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering the necessary theoretical and practical framework to handle and utilize this compound effectively in various solvent systems.
Introduction
This compound (CAS No: 57190-17-7) is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a bulky diisopropylphenyl group, renders it a key intermediate in the synthesis of complex organic molecules, including N-heterocyclic carbene (NHC) ligands and other specialty chemicals. An understanding of its solubility characteristics is paramount for its application in chemical synthesis, particularly for reaction solvent selection, optimization of reaction conditions, and purification processes such as crystallization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇Br | [1] |
| Molecular Weight | 241.17 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 1.171 g/mL at 25 °C | [2] |
| Boiling Point | 128-130 °C (15 Torr) | [3] |
| Flash Point | 98 °C | [1] |
| LogP | 4.69590 | [1] |
Solubility Profile
Qualitative Solubility of this compound
-
Water: The compound is reported to be insoluble in water, with a calculated solubility of 4.3 x 10⁻³ g/L at 25 °C.[4]
-
Organic Solvents: Synthesis procedures for this compound and related compounds consistently utilize nonpolar and polar aprotic solvents, implying good solubility.
-
Ether (Diethyl Ether): Used as a solvent in the synthesis of the title compound, indicating its solubility.[2]
-
Heptane: Employed as an eluent in the purification of this compound by silica gel column chromatography, which suggests it is soluble in this nonpolar solvent.[2]
-
Tetrahydrofuran (THF): A derivative, 1,3-Bis-(2,6-diisopropylphenyl)imidazolinium chloride, is prepared in THF, suggesting the precursor, and by extension this compound, is soluble in THF.[5][6]
-
Toluene and Pentane: A related N-heterocyclic carbene is noted to be highly soluble in toluene and pentane.[7][8]
-
Based on its nonpolar, hydrophobic structure (LogP of ~4.7), it can be inferred that this compound exhibits high solubility in nonpolar solvents like hexane, heptane, and toluene, and moderate to high solubility in polar aprotic solvents such as diethyl ether and tetrahydrofuran. Its solubility is expected to be low in polar protic solvents like ethanol and methanol.
Quantitative Solubility of the Structural Analog: 1,3-Diisopropylbenzene
To provide a quantitative reference, the solubility of the parent compound, 1,3-diisopropylbenzene (CAS No: 99-62-7), is presented in Table 2. The structural similarity suggests that this compound will exhibit a comparable solubility profile in organic solvents.
Table 2: Solubility of 1,3-Diisopropylbenzene
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 0.0425 mg/mL | [9] |
| Alcohol | Not Specified | Soluble in all proportions | [9] |
| Ether | Not Specified | Soluble in all proportions | [9] |
| Acetone | Not Specified | Soluble in all proportions | [9] |
| Benzene | Not Specified | Soluble in all proportions | [9] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several sealed vials.
-
Accurately add a known volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.
-
For fine suspensions, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Logical Relationships in Solubility
The diagram below outlines the logical relationship between the structural features of this compound and its expected solubility behavior.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 57190-17-7 [chemicalbook.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. library2.smu.ca [library2.smu.ca]
- 8. N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 2,6-diisopropylphenyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of 2,6-diisopropylphenyl bromide. In the absence of extensive experimental data in the public domain for this specific compound, this document outlines the established experimental and computational methodologies for determining these crucial parameters. Understanding these properties is vital for applications in drug development, materials science, and organic electronics, as they govern molecular reactivity, stability, and intermolecular interactions.
Fundamental Electronic Properties and Their Significance
The electronic properties of a molecule are dictated by the arrangement and energies of its electrons, which can be described by molecular orbital (MO) theory. For a molecule such as 2,6-diisopropylphenyl bromide, the most critical electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the ionization potential, electron affinity, and the dipole moment. These parameters provide insight into the molecule's potential as an electron donor or acceptor, its kinetic stability, and its behavior in the presence of an electric field.
A summary of these key electronic properties and their significance is presented in the table below.
| Property | Description | Significance in Research and Development |
| HOMO Energy | The energy of the highest occupied molecular orbital. | Relates to the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. This gap is also related to the wavelengths of light the molecule can absorb.[1] |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule in its gaseous state. | Directly related to the HOMO energy, it is a measure of the molecule's resistance to oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule in its gaseous state. | Related to the LUMO energy, it indicates the molecule's ability to be reduced. |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule (i.e., its polarity). | Influences solubility, intermolecular interactions, and how the molecule will orient itself in an electric field. This is crucial for understanding drug-receptor binding.[2][3] |
Conceptual Relationship of Electronic Properties
The relationship between the frontier molecular orbitals (HOMO and LUMO) and the ionization potential and electron affinity can be visualized as follows. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy, and the electron affinity as the negative of the LUMO energy.
Experimental Protocols for Determining Electronic Properties
Several well-established experimental techniques can be employed to determine the electronic properties of organic molecules like 2,6-diisopropylphenyl bromide.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[1][4]
Experimental Protocol:
-
Solution Preparation: A solution of 2,6-diisopropylphenyl bromide is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[5] A reference compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), is often included for calibration.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[6]
-
Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.[7] The oxidation potential (E_ox) and reduction potential (E_red) of the sample are determined from the resulting voltammogram.
-
Data Analysis: The HOMO and LUMO energies can be estimated using empirical formulas that relate them to the measured oxidation and reduction potentials against the Fc/Fc+ reference.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the HOMO-LUMO gap by measuring the wavelengths of light that a molecule absorbs.[9]
Experimental Protocol:
-
Sample Preparation: A dilute solution of 2,6-diisopropylphenyl bromide is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol).
-
Spectroscopic Measurement: The absorbance of the solution is measured over a range of ultraviolet and visible wavelengths using a spectrophotometer.
-
Data Analysis: The wavelength corresponding to the onset of the lowest energy absorption band (λ_onset) is identified from the spectrum.[10] The HOMO-LUMO gap (E_gap) is then calculated using the equation: E_gap (in eV) = 1240 / λ_onset (in nm).[11]
Photoelectron Spectroscopy (PES)
Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method for measuring the ionization potential and determining the energy of the HOMO.[1][12]
Experimental Protocol:
-
Sample Preparation: The sample is introduced into a high-vacuum chamber, typically as a gas or a thin solid film.
-
Ionization: The sample is irradiated with a high-energy ultraviolet light source (e.g., a helium discharge lamp). The photons cause electrons to be ejected from the molecule.
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.
-
Data Analysis: The ionization potential is determined from the difference between the energy of the incident photons and the kinetic energy of the ejected electrons.
Dipole Moment Measurement
The dipole moment can be determined by measuring the capacitance of a solution containing the molecule.[2][13]
Experimental Protocol:
-
Solution Preparation: A series of solutions of 2,6-diisopropylphenyl bromide in a nonpolar solvent (e.g., benzene or carbon tetrachloride) are prepared at different concentrations.[13]
-
Capacitance Measurement: The capacitance of each solution is measured using a capacitance cell placed between two charged plates. The measurements are typically performed at various temperatures.[2]
-
Data Analysis: The Debye equation is used to relate the change in capacitance to the concentration and temperature, allowing for the calculation of the molecule's dipole moment.[2]
Computational Methodologies
Computational chemistry provides a powerful alternative for predicting the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[1][14]
Computational Workflow:
-
Structure Optimization:
-
An initial 3D structure of 2,6-diisopropylphenyl bromide is created.
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are dependent on the molecular geometry.
-
-
Property Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties.
-
This calculation yields the energies of the molecular orbitals (including HOMO and LUMO), the total electronic energy, and the dipole moment.
-
The ionization potential and electron affinity can be calculated as the energy difference between the neutral molecule and its cationic and anionic forms, respectively, or approximated from the HOMO and LUMO energies.[15][16]
-
-
Choice of Functional and Basis Set:
-
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
For organic molecules containing halogens, hybrid functionals like B3LYP are commonly used.[14]
-
A basis set such as 6-31+G(d,p) is often a good starting point, as it includes polarization and diffuse functions, which are important for describing the electron distribution in molecules with heteroatoms and potential for weak interactions.[17][18]
-
-
Software:
References
- 1. ossila.com [ossila.com]
- 2. DipoleMoment [andrew.cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. sfu.ca [sfu.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrevlett.com [chemrevlett.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. irjweb.com [irjweb.com]
- 18. youtube.com [youtube.com]
- 19. learn.schrodinger.com [learn.schrodinger.com]
- 20. ccs-psi.org [ccs-psi.org]
commercial availability and suppliers of 2-Bromo-1,3-diisopropylbenzene
An In-depth Technical Guide to the Commercial Availability and Utilization of 2-Bromo-1,3-diisopropylbenzene
For researchers, scientists, and professionals in drug development, this compound (CAS No. 57190-17-7) is a key aromatic compound and a versatile organic building block.[1][2] This guide provides a comprehensive overview of its commercial availability, suppliers, and essential technical data, including experimental protocols for its synthesis and purification.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, indicating that the product has achieved commercial mass production.[3] These suppliers range from large, well-known corporations to smaller, specialized companies, offering different grades and quantities suitable for both research and industrial applications.
Key suppliers for this compound include:
-
Accela ChemBio Co.,Ltd.[4]
-
AK Scientific[5]
-
Alichem[5]
-
Bide Pharmatech Ltd.[4]
-
Chemenu[3]
-
Chengdu HappySyn Pharmaceutical Technology Co., Ltd.[4]
-
Crysdot[3]
-
Debye Scientific[6]
-
Fluorochem[7]
-
Hangzhou J&H Chemical Co., Ltd.[4]
-
Hangzhou Zhongqi Chem Co.,Ltd[8]
-
Shanghai Jian Chao Chemical Technology Co., Ltd.[4]
-
Shanghai Yolne Chemical Co., Ltd.[4]
-
Sigma-Aldrich[3]
-
XINXIANG RUNYU MATERIAL CO., LTD.[4]
-
ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its physical properties and a snapshot of market pricing from various suppliers.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 57190-17-7[8] |
| Molecular Formula | C₁₂H₁₇Br[8] |
| Molecular Weight | 241.17 g/mol [3] |
| Density | 1.171 g/mL at 25°C[3] |
| Boiling Point | 128-130°C (15 Torr)[3][8] |
| Flash Point | 98°C[3][8] |
| Refractive Index (n20/D) | 1.532[3] |
| Purity (Typical) | 95% to 99%[3][4][6] |
Table 2: Supplier Pricing and Availability
| Supplier | Quantity | Purity | Price (USD) |
| Sigma-Aldrich | 1 g | 95% | $53.40[3] |
| AK Scientific | 5 g | - | $59.00[5] |
| Ambeed | 1 g | 96% | $11.00[3] |
| 5 g | 96% | $34.00[3] | |
| 25 g | 96% | $148.00[3] | |
| 500 g | - | $1,388.00[5] | |
| Chemenu | 10 g | 95+% | $102.00[3] |
| 25 g | 95+% | $204.00[3] | |
| 100 g | 95+% | $561.00[3] | |
| Crysdot | 100 g | 96% | $594.00[3] |
| Alichem | 25 g | - | $191.42[5] |
| Abosyn | 5 g | - | $450.00[5] |
| ZHENGZHOU JIUYI TIME | per KG | 99% | $2.00 - $5.00[4] |
Note: Prices are subject to change and may not include shipping and handling fees. Please contact suppliers directly for the most current pricing and availability.
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research.
Synthesis from 2,6-Diisopropylaniline
This protocol outlines a common method for synthesizing this compound.[4]
Materials and Reagents:
-
2,6-diisopropylaniline
-
47% Hydrobromic acid solution
-
Sodium nitrite
-
Ether
-
Sodium carbonate decahydrate
-
Heptane
-
Silica gel
Procedure:
-
Diazotization: Slowly add 181 mL (1.57 mol) of 47% hydrobromic acid solution dropwise to 35.5 g (0.20 mol) of 2,6-diisopropylaniline over 15 minutes at room temperature, forming a white suspension.[4]
-
Cool the suspension to -56°C. Add 23.6 g (0.34 mol) of sodium nitrite in batches over 10 minutes.[4]
-
Continue stirring at -56°C for 1 hour.[4]
-
Bromination: Slowly add 250 mL of pre-cooled ether over 10 minutes. Allow the reaction temperature to rise slowly to -15°C over 2 hours, or until gas evolution ceases.[4]
-
Workup: Cool the reaction mixture back to -56°C. Add 24 mL of water, followed by 118.5 g (0.41 mol) of sodium carbonate decahydrate, resulting in a brown suspension.[4]
-
Allow the mixture to warm to room temperature over 3 hours. Continue stirring at room temperature for 16 hours.[4]
-
Separate the aqueous phase. Wash the organic phase three times with water, dry it, and concentrate it under vacuum.[4]
Purification Protocol
Purification is critical to remove byproducts and unreacted starting materials.
Method 1: Column Chromatography (from synthesis)
-
Column Preparation: Prepare a silica gel column using heptane as the eluent.[4]
-
Elution: Apply the crude product obtained from the synthesis protocol to the column.
-
Collection: Elute the column with heptane. The target product, this compound, will be collected as a colorless oil. The reported yield for this method is approximately 80%.[4]
Method 2: General Purification of Brominated Compounds This general protocol can be adapted for purifying crude this compound.[9]
-
Aqueous Wash: Transfer the crude product to a separatory funnel and add an equal volume of deionized water. Shake gently, venting frequently, and discard the lower aqueous layer.[9]
-
Neutralization: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Shake until gas evolution stops, then discard the aqueous layer.[9]
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.[9]
-
Drying: Transfer the organic layer to a flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.[9]
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator.[9]
-
Final Purification (Distillation): Given the compound's boiling point, vacuum distillation can be employed for final purification. Distill the liquid under reduced pressure (e.g., 15 Torr) and collect the fraction boiling at 128-130°C.[3][8]
Procurement and Utilization Workflow
The following diagram illustrates a typical workflow for a research organization to procure and utilize a chemical intermediate like this compound.
Caption: Workflow for chemical procurement, quality control, and experimental use.
References
- 1. Buy this compound | 57190-17-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 57190-17-7 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-Bromo-1,3-diisopropylbenzene. The document details experimental protocols for its synthesis and characterization, supported by spectroscopic data and computational insights, to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Molecular Structure and Properties
This compound is an aromatic compound with the chemical formula C₁₂H₁₇Br.[1] Its structure consists of a benzene ring substituted with a bromine atom at position 2, and two isopropyl groups at positions 1 and 3. The presence of bulky isopropyl groups adjacent to the bromine atom introduces significant steric hindrance, which plays a crucial role in defining its molecular conformation and reactivity.
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57190-17-7 | [1][2] |
| Molecular Formula | C₁₂H₁₇Br | [1][3] |
| Molecular Weight | 241.17 g/mol | [1][3] |
| Boiling Point | 128-130 °C (at 15 Torr) | [4] |
| Density | 1.171 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.532 | [4] |
| Flash Point | 98 °C | [4] |
| LogP | 4.70 | [4] |
| Rotatable Bond Count | 2 | [1][4] |
| Heavy Atom Count | 13 | [1][4] |
Conformational Analysis
The conformation of this compound is largely dictated by the steric interactions between the two bulky isopropyl groups and the adjacent bromine atom. The two isopropyl groups create a sterically crowded environment on one side of the benzene ring. To minimize these steric repulsions, the isopropyl groups are expected to orient themselves out of the plane of the benzene ring. The C-C bonds connecting the isopropyl groups to the benzene ring allow for rotation, and the preferred conformation will be one that maximizes the distance between the methyl groups of the isopropyl substituents and the bromine atom.
The logical relationship of the substituents on the benzene ring, which dictates the steric hindrance and resulting conformation, is illustrated in the diagram below.
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the molecular structure of this compound. The key data from ¹H NMR spectroscopy are presented below.
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| Isopropyl CH₃ | 1.33 | doublet | 12H | Methyl protons of the two isopropyl groups | [2] |
| Isopropyl CH | 3.54 - 3.66 | multiplet | 2H | Methine protons of the two isopropyl groups | [2] |
| Aromatic CH | 7.19 - 7.23 | multiplet | 2H | Aromatic protons | [2] |
| Aromatic CH | 7.30 - 7.35 | multiplet | 1H | Aromatic proton | [2] |
The ¹H NMR spectrum clearly shows the characteristic signals for the isopropyl groups (a doublet for the methyl protons and a multiplet for the methine proton) and the aromatic protons.[2] The integration values correspond to the number of protons in each chemical environment, confirming the presence of two isopropyl groups and three aromatic protons. Further structural confirmation can be obtained from ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]
Experimental Protocols
A common method for the synthesis of this compound is via the Sandmeyer reaction, starting from 2,6-diisopropylaniline.[2]
Materials:
-
2,6-diisopropylaniline
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Ether
-
Sodium carbonate decahydrate (Na₂CO₃·10H₂O)
-
Water
-
Silica gel for column chromatography
-
Heptane
Procedure:
-
In a suitable reaction vessel, slowly add 181 mL of 47% hydrobromic acid solution to 35.5 g of 2,6-diisopropylaniline at room temperature over a 15-minute period.
-
Cool the resulting white suspension to -56 °C.
-
Add 23.6 g of sodium nitrite in batches over 10 minutes and continue stirring at the same temperature for 1 hour.
-
Slowly add 250 mL of pre-cooled ether over 10 minutes.
-
Allow the reaction mixture to warm to -15 °C over 2 hours, allowing for the release of gas.
-
Re-cool the mixture to -56 °C and add 24 mL of water, followed by 118.5 g of sodium carbonate decahydrate.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Separate the aqueous and organic phases.
-
Wash the organic phase three times with water, dry it, and concentrate it under vacuum.
-
Purify the crude product by silica gel column chromatography using heptane as the eluent to obtain this compound as a colorless oil.[2]
The workflow for the synthesis is depicted in the diagram below.
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.
Mass Spectrometry (MS):
-
Introduce a diluted sample of the product into the mass spectrometer (e.g., via GC-MS or direct infusion).
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak to confirm the molecular weight and the isotopic pattern to confirm the presence of bromine.
The general workflow for the characterization of the final product is outlined below.
Relevance in Drug Development
While this compound is primarily a chemical intermediate, its structural motifs are relevant in medicinal chemistry. The diisopropylbenzene core can be found in various biologically active molecules. Furthermore, it has been noted that this compound may inhibit certain cytochrome P450 enzymes, specifically CYP2D6, which could have implications for drug metabolism studies.[8] Its utility as a building block allows for the synthesis of more complex molecules with potential therapeutic applications.
This guide provides a foundational understanding of this compound, which is essential for its effective use in research and development. The detailed information on its structure, conformation, and synthesis will be a valuable asset to scientists working in related fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 57190-17-7 [chemicalbook.com]
- 3. 57190-17-7 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. lookchem.com [lookchem.com]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound(57190-17-7) 1H NMR spectrum [chemicalbook.com]
- 8. Buy this compound | 57190-17-7 [smolecule.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-1,3-diisopropylbenzene (CAS No. 57190-17-7), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in the laboratory and during scale-up operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined below.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word: Danger[2]
Pictograms:
-
Corrosion
-
Health Hazard
-
Environment
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇Br | [1][3] |
| Molecular Weight | 241.17 g/mol | [2] |
| Appearance | Liquid | [4] |
| Boiling Point | 128-130 °C (15 Torr) | [1][3] |
| Flash Point | 98 °C | [1][3] |
| Density | 1.171 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water | [5] |
| logP (Octanol/Water Partition Coefficient) | 4.55 - 5.04 | [2][4] |
Exposure Controls and Personal Protection
Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | For operations with a potential for aerosol generation or in case of inadequate ventilation, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[4] |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of vapor or mist.[4]
-
Use only non-sparking tools.[1]
-
Handle under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions like Grignard reagent formation.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Keep in a cool place, protected from direct sunlight.[2]
Experimental Protocols
The following protocols provide detailed methodologies for common laboratory procedures involving this compound and similar aryl bromides. These are intended as a guide and should be adapted based on a thorough risk assessment of the specific experimental conditions.
Protocol for a Grignard Reaction
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Electrophile (e.g., aldehyde, ketone, or ester)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate organic solvents for extraction
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.
-
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of the anhydrous solvent to the flask.
-
Dissolve the this compound in anhydrous solvent in the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change, gentle refluxing, and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the electrophile in anhydrous solvent dropwise to the Grignard reagent, maintaining a low temperature.
-
-
Quenching and Work-up:
-
Once the reaction with the electrophile is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
If solids (magnesium salts) persist, add 1 M hydrochloric acid dropwise until the solution becomes clear.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to isolate the crude product.
-
Purify the product by appropriate methods (e.g., chromatography, distillation, or recrystallization).
-
Spill Cleanup Protocol
This protocol details the steps for managing a minor spill of this compound in a laboratory setting. For major spills, evacuate the area and contact emergency services.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Sodium thiosulfate (for neutralization of any free bromine, though less likely with this compound)
-
Sealable, labeled waste container
-
Appropriate PPE (see Section 3.2)
Procedure:
-
Alert personnel in the immediate area.
-
Ensure proper ventilation and extinguish all ignition sources.
-
Don appropriate PPE.
-
Contain the spill with the inert absorbent material, working from the outside in.
-
Carefully collect the absorbed material using non-sparking tools and place it into the labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
Procedure:
-
Segregate waste:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, filter paper) in a separate, clearly labeled container.
-
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain. [7]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill Response Logic
Caption: Decision-making workflow for responding to a spill.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures. The coupling of sterically hindered substrates, such as 2-Bromo-1,3-diisopropylbenzene, presents a significant challenge due to the steric bulk surrounding the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols and data presented herein are based on established methodologies for sterically demanding cross-coupling reactions, offering a starting point for optimization and application in complex target-oriented synthesis.[1][2][3] The use of specialized phosphine ligands is often crucial for achieving high yields with such sterically hindered substrates.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.
For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, thereby promoting an efficient catalytic turnover.[6][7]
Data Presentation: Representative Conditions for the Suzuki Coupling of this compound
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different arylboronic acids. These examples highlight the impact of catalyst systems, ligands, bases, and reaction conditions on the reaction outcome.
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 18 | 95 | [1] |
| 2 | 4-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 18 | 96 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 18 | 93 | [1] |
| 4 | 2-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | 50 | 18 | 85 | [1] |
| 5 | 2,6-Dimethylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (3) | K₃PO₄·H₂O (3) | Dioxane | 100 | 24 | 78 | [1] |
| 6 | 1-Naphthylboronic acid | Pd(dba)₂ (0.5) | R-Phos (0.5) | K₃PO₄·H₂O (3) | THF | 50 | 18 | 91 | [1] |
Note: RT = Room Temperature; dba = dibenzylideneacetone; R-Phos = a specific ruthenocenylphosphine ligand.[1]
Experimental Protocols
This section provides a general and a more specific, high-temperature protocol for the Suzuki-Miyaura coupling of this compound. Optimization of these conditions may be necessary for specific substrates and scales.
General Protocol for Room Temperature Coupling
This protocol is adapted from procedures effective for less sterically demanding coupling partners.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or a suitable Buchwald ligand) (1-4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium source, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling a stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 18-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol for High-Temperature Coupling of Highly Hindered Substrates
This protocol is based on conditions reported for the coupling of this compound with a di-ortho-substituted arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.01 - 1 mol%)
-
R-Phos or a similar bulky, electron-rich ligand (0.03 - 3 mol%)
-
Potassium phosphate hydrate (K₃PO₄·H₂O) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., two-necked flask or sealed tube)
-
Inert atmosphere (Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask or a sealed tube, combine the arylboronic acid and potassium phosphate hydrate.
-
Inerting: Cap the vessel and evacuate and backfill with argon three times.
-
Reagent Addition: Sequentially add this compound, anhydrous dioxane, and a pre-prepared catalyst solution of Pd(dba)₂ and the phosphine ligand in dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the indicated time (e.g., 24 hours). Monitor the reaction's progress.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in the general protocol.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Formation of 2,6-Diisopropylphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The synthesis of sterically hindered Grignard reagents, such as 2,6-diisopropylphenylmagnesium bromide from 2-bromo-1,3-diisopropylbenzene, presents unique challenges due to the steric bulk surrounding the reaction center. This steric hindrance can impede the insertion of magnesium into the carbon-bromine bond, often leading to sluggish or failed reactions.
These application notes provide a detailed protocol for the successful formation of 2,6-diisopropylphenylmagnesium bromide, a valuable reagent for introducing the bulky 2,6-diisopropylphenyl moiety in the synthesis of complex molecules, ligands, and active pharmaceutical ingredients. The protocol emphasizes techniques for magnesium activation and reaction control to overcome the challenges associated with steric hindrance.
Reaction Principle
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond. In the case of this compound, the magnesium atom inserts itself between the aromatic carbon and the bromine atom. This reaction is highly sensitive to moisture and protic solvents, which will rapidly quench the Grignard reagent as it is formed. Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Due to the steric hindrance from the two isopropyl groups ortho to the bromine atom, activation of the magnesium surface is critical to initiate the reaction. Common activators include iodine and 1,2-dibromoethane. The ether solvent, typically tetrahydrofuran (THF) for more challenging Grignard formations, plays a crucial role in solvating and stabilizing the resulting organomagnesium species.
Data Presentation
The following table summarizes the key reagents and expected parameters for the formation of 2,6-diisopropylphenylmagnesium bromide.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Ensure high purity and dryness. |
| Magnesium Turnings | 1.2 - 1.5 eq | Use high-quality turnings. |
| Activators | ||
| Iodine (I₂) | Catalytic amount (1-2 small crystals) | Used to chemically etch the magnesium surface. |
| 1,2-Dibromoethane | 0.05 - 0.1 eq | A more potent activator; produces ethene gas upon reaction. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 - 1.0 M solution | Must be rigorously dried. |
| Reaction Conditions | ||
| Temperature | Room temperature to gentle reflux (~66 °C in THF) | Initiation may require gentle heating. |
| Reaction Time | 2 - 6 hours | Monitor for disappearance of magnesium. |
| Expected Yield | 70 - 90% | Determined by titration of the final solution. |
Experimental Protocols
Materials and Reagents
-
This compound (anhydrous)
-
Magnesium turnings
-
Iodine crystals
-
1,2-Dibromoethane (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for workup and analysis)
-
Standard Schlenk line apparatus or equivalent inert atmosphere setup
-
Oven-dried glassware (three-neck round-bottom flask, condenser, dropping funnel, glass stopper)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles for transfer of anhydrous solvents and reagents
Detailed Experimental Procedure
1. Glassware and Apparatus Setup:
- Thoroughly clean all glassware and dry in an oven at >120 °C for at least 4 hours.
- Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and a glass stopper while hot and allow to cool under a stream of dry nitrogen or argon.
- Maintain a positive pressure of inert gas throughout the experiment.
2. Magnesium Activation:
- To the cooled flask, add magnesium turnings (1.2 - 1.5 equivalents).
- Add a few small crystals of iodine. The flask may be gently warmed with a heat gun to sublime the iodine, allowing it to coat the magnesium surface. The purple color of the iodine will disappear as it reacts with the magnesium.
- Alternatively, or in addition, a small amount of 1,2-dibromoethane (0.05 - 0.1 equivalents) can be added to the magnesium suspension in a small amount of THF. The evolution of ethene gas indicates activation.
3. Grignard Reagent Formation:
- In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
- Add a small portion of the this compound solution (approximately 10%) to the activated magnesium turnings.
- The reaction mixture may need to be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color (if used), a slight warming of the flask, and the appearance of a cloudy, grayish-brown color.
- Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 2-6 hours).
4. Titration of the Grignard Reagent:
- It is crucial to determine the concentration of the newly formed Grignard reagent before use in subsequent reactions. A common method is titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
- Titration Protocol:
- To a dry flask under an inert atmosphere, add a known volume of the Grignard solution (e.g., 1.0 mL).
- Add a few drops of a 1,10-phenanthroline solution in anhydrous THF.
- Titrate with a standardized solution of sec-butanol in anhydrous xylene until the endpoint, indicated by a color change from deep red to colorless, is reached.
- Calculate the molarity of the Grignard reagent.
Mandatory Visualizations
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the sterically hindered substrate, 2-Bromo-1,3-diisopropylbenzene. Due to the significant steric hindrance imparted by the two isopropyl groups ortho to the bromine atom, this substrate presents a challenge for many standard cross-coupling conditions. The selection of an appropriate palladium catalyst system, including a bulky and electron-rich ligand, is crucial for achieving high efficiency in these transformations.
These protocols are designed to serve as a starting point for reaction optimization and can be adapted for the synthesis of a wide range of substituted 1,3-diisopropylbenzene derivatives, which are valuable intermediates in medicinal chemistry and materials science.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For sterically hindered aryl bromides like this compound, the use of highly active palladium catalysts with bulky phosphine ligands is often necessary to achieve good yields.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 3 | 2-Methylphenylboronic acid | [Pd(allyl)Cl]₂ / RuPhos | K₂CO₃ | THF | 80 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene, 5 mL) and water (if applicable).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For a sterically hindered substrate like this compound, specialized ligands that promote the reductive elimination step are essential for efficient coupling.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ / RuPhos | Cs₂CO₃ | THF | 90 | 18 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. For sterically hindered substrates, a copper co-catalyst is often employed to facilitate the reaction.
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | 85 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / SPhos | CuI | DIPA | Toluene | 80 | 16 | 89 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ | CuI | i-Pr₂NEt | Dioxane | 90 | 24 | 76 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and partition between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The reaction with sterically hindered aryl bromides can be challenging and often requires higher temperatures and specific ligand systems.
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 130 | 36 | 65 |
| 3 | Cyclohexene | [Pd(allyl)Cl]₂ / cataCXium A | Cs₂CO₃ | Dioxane | 110 | 48 | 55 |
Experimental Protocol: General Procedure for Heck Reaction
-
To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the ligand (e.g., P(o-tol)₃, 0.10 mmol, 10 mol%).
-
Add the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.) and the alkene (1.5 mmol, 1.5 equiv.).
-
Add the solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Palladium-Catalyzed Cyanation
The cyanation of aryl halides is a valuable transformation for the synthesis of benzonitriles. Using a palladium catalyst with a suitable cyanide source allows for this conversion under relatively mild conditions, even for sterically hindered substrates.
Table 5: Palladium-Catalyzed Cyanation of this compound
| Entry | Cyanide Source | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | DMF | 120 | 12 | 82 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | - | NMP | 140 | 24 | 75 |
| 3 | KCN | [Pd(allyl)Cl]₂ / cataCXium A | 18-Crown-6 | Toluene | 110 | 18 | 88 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
-
In a glovebox, add the cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., dppf, 0.03 mmol, 3 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add the degassed solvent (e.g., DMF, 5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography, taking appropriate precautions when handling cyanide-containing waste.
VI. Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls Using 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered biaryls are a critical structural motif in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The restricted rotation around the aryl-aryl bond, a consequence of bulky substituents flanking the bond, imparts unique conformational properties that can significantly influence a molecule's biological activity or material properties. However, the same steric hindrance that makes these compounds desirable also presents a formidable challenge in their synthesis.
Traditional cross-coupling methodologies often falter when applied to sterically demanding substrates like 2-Bromo-1,3-diisopropylbenzene. The bulky isopropyl groups ortho to the bromine atom impede the crucial oxidative addition step in many catalytic cycles and can disfavor the formation of the desired biaryl product. Consequently, specialized protocols and catalyst systems are required to achieve efficient coupling.
These application notes provide detailed protocols and compiled data for several key palladium- and nickel-catalyzed cross-coupling reactions for the synthesis of sterically hindered biaryls using this compound as a key building block. The methodologies discussed include the Suzuki-Miyaura, Kumada-Tamao-Corriu, and Negishi cross-coupling reactions, which are instrumental for the formation of carbon-carbon bonds in these challenging systems.
General Experimental Workflow
The synthesis of sterically hindered biaryls via cross-coupling reactions necessitates careful control of the reaction environment to ensure optimal catalyst activity and suppress side reactions. The general workflow involves the rigorous exclusion of oxygen and moisture.
Cross-Coupling Methodologies and Protocols
The selection of an appropriate cross-coupling method is crucial and depends on the nature of the coupling partner and the desired functional group tolerance. The following sections detail protocols for Suzuki-Miyaura, Kumada-Tamao-Corriu, and Negishi reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid or ester coupling partners.[1] For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reaction.[2]
Representative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (1) | S-Phos (5) | K₃PO₄ (1.9) | Toluene | 110 | 12 | 23 |
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for a structurally similar substrate and has been optimized for the synthesis of a biaryl derivative.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphane (S-Phos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.5 equiv.), K₃PO₄ (1.9 equiv.), Pd₂(dba)₃ (0.01 equiv.), and S-Phos (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene to the desired concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x volume of toluene).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Kumada-Tamao-Corriu Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophilic coupling partner and is often catalyzed by nickel or palladium complexes.[3] This method is particularly effective for coupling with aryl bromides.[4] A significant challenge is the preparation of the Grignard reagent from the sterically hindered this compound, which may require elevated temperatures and an initiator.[5]
Representative Data for Kumada-Tamao-Corriu Coupling
| Coupling Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | NiCl₂·(H₂O)₁.₅ (2.5) | THF | -10 | 0.5 | Moderate to Good |
| Mesitylmagnesium bromide | Co(acac)₃/PN | THF | rt | 12 | Good |
*Yields are based on reactions with sterically similar aryl bromides and serve as an estimation.[4][6]
Protocol 2: Kumada-Tamao-Corriu Coupling of this compound
This protocol is a general method adapted for sterically hindered aryl bromides.
Materials:
-
This compound
-
Magnesium turnings
-
1,2-Dibromoethane (activator)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl bromide (for Grignard reagent formation, e.g., bromobenzene)
-
Nickel(II) chloride hydrate (NiCl₂·(H₂O)n)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
Part A: Preparation of the Grignard Reagent (Arylmagnesium Bromide)
-
In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.2 equiv.).
-
Assemble the apparatus and purge with an inert gas.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Add a small portion of a solution of the aryl bromide (1.1 equiv.) in anhydrous THF via the addition funnel.
-
Once the Grignard reaction initiates (observed by bubbling and heat), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Kumada Coupling
-
In a separate flame-dried Schlenk flask, add NiCl₂·(H₂O)n (0.025 equiv.) and purge with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the mixture to -10 °C.
-
Slowly add the freshly prepared Grignard reagent from Part A (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at -10 °C for 30 minutes to 1 hour, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3] Organozinc reagents are generally more reactive than organoboranes, which can be advantageous for challenging couplings.[7]
Representative Data for Negishi Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 12-24 | Good |
| Phenylzinc chloride | Pd₂(dba)₃ | X-Phos | THF | rt | 1-3 | High |
*Yields are based on reactions with sterically demanding aryl bromides and serve as an estimation.[7][8]
Protocol 3: Negishi Coupling of this compound
This protocol outlines a general procedure for the Negishi coupling of aryl bromides.
Materials:
-
This compound
-
Organozinc reagent (e.g., Phenylzinc chloride, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (CPhos)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.01 equiv.) and CPhos (0.02 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Add the organozinc reagent (1.5 equiv.) solution in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthesis of sterically hindered biaryls from this compound is a challenging but achievable transformation. The success of these cross-coupling reactions hinges on the careful selection of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands, and the rigorous exclusion of air and moisture. The protocols provided herein for Suzuki-Miyaura, Kumada-Tamao-Corriu, and Negishi couplings serve as a robust starting point for researchers. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents may be necessary to achieve optimal yields for specific substrate combinations. These advanced synthetic methods open the door to the creation of novel, sterically encumbered molecules for applications across the chemical sciences.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of the sterically hindered substrate, 2-Bromo-1,3-diisopropylbenzene. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a wide array of pharmaceuticals and functional materials. The significant steric hindrance posed by the two ortho-isopropyl groups on the aryl bromide substrate presents a considerable challenge, necessitating carefully optimized reaction conditions to achieve high yields.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found broad applicability in academic and industrial research, particularly in drug discovery and development, due to its functional group tolerance and broad substrate scope.[2]
The coupling of sterically demanding substrates, such as this compound, is particularly challenging due to the difficulty of the oxidative addition of the bulky aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond. The development of specialized, bulky, and electron-rich phosphine ligands has been instrumental in overcoming these steric challenges.[3] These ligands stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and allow for the efficient coupling of a wide range of amines with hindered aryl halides.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism proceeds through the following key steps:[1][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate both the oxidative addition of the sterically hindered aryl bromide and the subsequent reductive elimination, while minimizing side reactions such as hydrodehalogenation.[4]
Data Presentation: Representative Reaction Conditions
The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system and reaction parameters. Below is a table summarizing representative conditions for the coupling of sterically hindered aryl bromides with various amines, which can serve as a starting point for optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | NaOtBu (1.5) | Toluene | 100 | 18 | High |
| 2 | n-Hexylamine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | Good |
| 3 | Morpholine | [Pd(allyl)Cl]₂ (1.0) | RuPhos (2.0) | LHMDS (1.4) | Toluene | 80 | 12 | High |
| 4 | Benzylamine | Pd₂(dba)₃ (1.0) | t-BuXPhos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 20 | Good to Excellent |
Note: This table is a compilation of representative data for sterically hindered aryl bromides and should be used as a guideline for reaction optimization with this compound.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Protocol 1: General Procedure for the Amination of this compound with an Arylamine
This protocol provides a general starting point for the coupling of this compound with anilines and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
BrettPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (BrettPhos), and the base (NaOtBu) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the arylamine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 18-24 hours), cool the mixture to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine
This protocol is a general starting point for the coupling of this compound with primary or secondary aliphatic amines and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2.0 mol%)
-
XPhos (4.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (Pd(OAc)₂), the phosphine ligand (XPhos), and the base (K₃PO₄) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the aliphatic amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling with 2,6-Diisopropylphenyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Sonogashira coupling reaction with the sterically demanding substrate, 2,6-diisopropylphenyl bromide. The information presented is intended to guide researchers in overcoming the challenges associated with the coupling of bulky aryl halides, a common structural motif in pharmaceutical and materials science.
Introduction: The Challenge of Sterically Hindered Substrates
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] While highly effective for a wide range of substrates, the Sonogashira coupling of sterically hindered aryl halides, such as 2,6-diisopropylphenyl bromide, presents significant challenges. The bulky isopropyl groups flanking the bromine atom impede the oxidative addition of the aryl bromide to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle.[3] Consequently, these reactions often require specialized catalysts, ligands, and optimized reaction conditions to achieve satisfactory yields.[3][4] Electron-rich and sterically demanding aryl bromides with substituents in the 2- or the 2,6-position generally require larger amounts of catalyst than their less hindered counterparts.[3][4]
Catalytic Systems for Hindered Substrates
The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount for the successful coupling of 2,6-diisopropylphenyl bromide. For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[5] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides.
A systematic study on the influence of substituents in Sonogashira reactions revealed that the ideal catalyst is primarily determined by the steric bulk of both the acetylene and the aryl bromide. For extremely bulky acetylenes and aryl bromides, Pd/PCy₃ (tricyclohexylphosphine) was identified as a highly effective catalyst system.[3][4] Another effective approach for challenging aryl bromides is the use of air-stable, monoligated palladium precatalysts that rapidly generate the active catalytic species in situ. An example is [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine), which has been successfully employed for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[6]
Data Presentation: Catalyst Performance with Hindered Substrates
The following tables summarize the performance of various catalytic systems in the Sonogashira coupling of sterically hindered aryl bromides. While specific data for 2,6-diisopropylphenyl bromide is often embedded in broader studies, the data for structurally similar substrates provides valuable insights into expected reactivity and optimal conditions.
Table 1: Influence of Phosphine Ligand on the Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylbromobenzene | Phenylacetylene | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Dioxane | 100 | 16 | >95 | [3][4] |
| 2,4,6-Trimethylbromobenzene | Phenylacetylene | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Dioxane | 100 | 16 | >95 | [3][4] |
| 2,4,6-Triethylbromobenzene | Phenylacetylene | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 | [3][4] |
| 2,4,6-Triisopropylbromobenzene | Phenylacetylene | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Dioxane | 100 | 16 | ~85 | [3][4] |
| 2,6-Dimethylbromobenzene | 1-Ethynyl-2,4,6-trimethylbenzene | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Dioxane | 100 | 16 | >95 | [3][4] |
Table 2: Copper-Free Sonogashira Coupling of Challenging Aryl Bromides at Room Temperature
| Aryl Bromide | Alkyne | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 18 | 78 | [6] |
| 2-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 18 | 71 | [6] |
| 4-Bromo-3,5-dimethylisoxazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 32 | 61 (conversion) | [6] |
| 2-Bromo-N,N-dimethylaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 18 | 52 | [6] |
Abbreviations: PCy₃ = Tricyclohexylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.
Experimental Protocols
Two detailed protocols are provided below. The first is a general procedure for a traditional copper-co-catalyzed Sonogashira coupling, which can be adapted for sterically hindered substrates by employing the appropriate catalyst system as indicated in Table 1. The second is a specific protocol for a modern, room-temperature, copper-free Sonogashira coupling of challenging aryl bromides.
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of Sterically Hindered Aryl Bromides
This protocol is adapted from general procedures and optimized for sterically hindered substrates based on literature findings.[3][4]
Materials:
-
2,6-Diisopropylphenyl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), PCy₃ (11.2 mg, 0.04 mmol), CuI (1.9 mg, 0.01 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 2,6-diisopropylphenyl bromide (243 mg, 1.0 mmol) followed by anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room-Temperature, Copper-Free Sonogashira Coupling of a Challenging Aryl Bromide
This protocol is based on a reported procedure for the copper-free coupling of challenging aryl bromides using an air-stable palladium precatalyst.[6]
Materials:
-
2,6-Diisopropylphenyl bromide (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.8 mmol, 1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst, 0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 1.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO, 2.5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the [DTBNpP]Pd(crotyl)Cl precatalyst (5.7 mg, 0.0125 mmol).
-
Add 2,6-diisopropylphenyl bromide (121.5 mg, 0.5 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP, 170 µL, 1.0 mmol) via syringe.
-
Add the terminal alkyne (0.8 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by LC/MS or GC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1,3-diisopropylbenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-diisopropylbenzene is a versatile aromatic building block increasingly utilized in the synthesis of pharmaceutical intermediates. Its sterically hindered nature, conferred by the two isopropyl groups flanking the bromine atom, provides unique reactivity and selectivity in various organic transformations. This bulkiness can direct reactions to specific positions and influence the conformational properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes, experimental protocols, and relevant biological pathway diagrams for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for anesthetic agents and kinase inhibitors.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around its conversion into other functional groups, most notably amines and phenols. These transformations are critical for the construction of a wide range of biologically active molecules.
-
Synthesis of 2,6-Diisopropylaniline and its Derivatives: 2,6-Diisopropylaniline is a crucial intermediate in the synthesis of various pharmaceuticals, including local anesthetics and kinase inhibitors. The conversion of this compound to this aniline is efficiently achieved through modern cross-coupling reactions.
-
Precursor to Propofol Analogues: Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent.[1] this compound serves as a key starting material for the synthesis of Propofol and its analogues, which are valuable tools for studying the mechanism of anesthesia and developing new anesthetic drugs.[2]
Experimental Protocols and Data
Synthesis of 2,6-Diisopropylaniline via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly effective method for the synthesis of 2,6-diisopropylaniline from this compound.
Reaction Scheme:
Experimental Protocol:
A representative protocol for the Buchwald-Hartwig amination of this compound is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 241 mg), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg), and a base (e.g., sodium tert-butoxide, 1.4 mmol, 134 mg).
-
Solvent and Amine Source: Evacuate and backfill the Schlenk tube with argon. Add anhydrous toluene (5 mL) and an ammonia surrogate (e.g., benzophenone imine, 1.2 mmol, 217 mg).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,6-diisopropylaniline.
Quantitative Data Summary (Representative):
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Amine Source | Benzophenone Imine (followed by hydrolysis) | General Buchwald-Hartwig Protocols |
| Catalyst System | Pd₂(dba)₃ / XPhos | [3] |
| Base | Sodium tert-butoxide (NaOtBu) | [3] |
| Solvent | Toluene | [3] |
| Temperature | 110 °C | [3] |
| Reaction Time | 18 hours | [3] |
| Typical Yield | 85-95% | [3] |
Synthesis of a Propofol Analogue: 2-Amino-1,3-diisopropylbenzene
This protocol outlines the synthesis of an amino analogue of Propofol, which can be used in studies of anesthetic mechanisms.
Experimental Protocol:
The synthesis of 2-amino-1,3-diisopropylbenzene follows the same Buchwald-Hartwig amination protocol described above for 2,6-diisopropylaniline.
Biological Context: Mechanism of Action of Propofol
Propofol and its analogues primarily exert their anesthetic effects by potentiating the action of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[4] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.[5] Propofol binds to a distinct site on the GABA-A receptor, increasing the affinity of GABA for its binding site and prolonging the opening of the chloride channel.[6][7]
GABA-A Receptor Signaling Pathway:
Caption: GABA-A receptor signaling pathway potentiated by Propofol.
Application in Kinase Inhibitor Synthesis
The 2,6-diisopropylaniline moiety is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The bulky diisopropylphenyl group can provide selectivity by interacting with specific hydrophobic pockets in the kinase active site.
Conceptual Workflow for Kinase Inhibitor Synthesis:
The synthesis of a hypothetical kinase inhibitor containing the 2,6-diisopropylphenyl group can be envisioned as a multi-step process starting from this compound.
Caption: Workflow for kinase inhibitor synthesis from this compound.
Biological Context: Tyrosine Kinase Signaling Pathway
Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and differentiation. Aberrant activation of RTK signaling is a common driver of cancer.
Simplified RTK Signaling Pathway:
References
- 1. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Propofol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-1,3-diisopropylbenzene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-diisopropylbenzene is a sterically hindered aryl halide that serves as a versatile building block in organic synthesis for the creation of advanced materials. Its bulky isopropyl groups impose significant steric constraints, which can be strategically exploited to synthesize materials with unique properties, such as high thermal stability, specific molecular architectures, and controlled intermolecular interactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sterically hindered biaryls and as a potential precursor for novel polymeric materials.
Application 1: Synthesis of Sterically Hindered Biaryl Compounds
The primary application of this compound in materials science is as a precursor for the synthesis of sterically hindered biaryl compounds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These biaryl scaffolds are of significant interest in the development of organic electronic materials, liquid crystals, and as ligands for catalysis. The steric bulk provided by the diisopropylphenyl groups can enhance the solubility and stability of the resulting materials and influence their solid-state packing and photophysical properties.
Quantitative Data: Suzuki-Miyaura Coupling Parameters
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization is often necessary for specific substrates.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | This compound (1.0 equiv) | The starting material. |
| Arylboronic Acid | 1.1 - 1.5 equiv | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/Ligand (1-5 mol%) | The choice of catalyst and ligand is crucial for overcoming the steric hindrance. Buchwald or other specialized ligands may be required for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equiv) | An aqueous solution of the base is commonly used. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A two-phase solvent system is often employed to facilitate the reaction. Solvents should be degassed to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | The reaction is typically heated to drive it to completion. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocol: Synthesis of a Sterically Hindered Biaryl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Toluene and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard organic synthesis glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol in 1 mL of water).
-
Degassing: Bubble nitrogen or argon through the reaction mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 18 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified biaryl compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General workflow for the Suzuki-Miyaura coupling reaction.
Application 2: Precursor for Poly(2,6-diisopropyl-p-phenylene) and Related Polymers (Hypothetical)
While direct polymerization of this compound is not widely reported, it serves as a key starting material for monomers that can be used to synthesize sterically hindered polymers. For example, conversion to 2,6-diisopropylphenylboronic acid or a Grignard reagent would create a monomer suitable for polymerization via Suzuki or Kumada coupling, respectively. The resulting poly(2,6-diisopropyl-p-phenylene) would be expected to exhibit high thermal stability, good solubility in organic solvents, and a high glass transition temperature due to the restricted rotation of the phenyl rings in the polymer backbone. These properties would make such polymers candidates for high-performance dielectrics and gas separation membranes.
Hypothetical Experimental Protocol: Synthesis of Poly(2,6-diisopropyl-p-phenylene) via Suzuki Polymerization
This protocol outlines a hypothetical synthetic route to a sterically hindered polyphenylen.
Part A: Synthesis of 2,6-diisopropylphenylboronic acid
-
Grignard Formation: React this compound with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.
-
Hydrolysis: Allow the reaction to warm to room temperature and then quench with aqueous HCl.
-
Isolation: Extract the product with diethyl ether, dry the organic layer, and remove the solvent to yield the crude boronic acid, which can be purified by recrystallization.
Part B: Suzuki Polymerization
-
Monomer Preparation: Prepare a dibromo- or diiodo-arene monomer that will serve as the coupling partner for the 2,6-diisopropylphenylboronic acid.
-
Polymerization Setup: In a Schlenk flask, combine the boronic acid monomer, the dihaloarene monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable degassed solvent system (e.g., toluene/water).
-
Polymerization Reaction: Heat the mixture under an inert atmosphere for an extended period (24-72 hours).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify by repeated washing or soxhlet extraction to remove residual catalyst and oligomers.
-
Characterization: Analyze the polymer's molecular weight (GPC), thermal properties (TGA, DSC), and other relevant characteristics.
Hypothetical workflow for the synthesis of a sterically hindered polyphenylen.
Conclusion
This compound is a valuable starting material for creating sterically encumbered molecules and potentially advanced polymers. Its utility in Suzuki-Miyaura coupling is well-established for accessing complex biaryl structures. While its direct application as a monomer in polymerization is less documented, its conversion to reactive monomers opens avenues for the synthesis of novel high-performance polymers. The protocols provided herein serve as a foundation for researchers to explore the potential of this unique building block in materials science. Further research into the polymerization of monomers derived from this compound is warranted to fully elucidate the properties and potential applications of the resulting materials.
Application Notes and Protocols for the Lithiation of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of aryl halides is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction involving 2-Bromo-1,3-diisopropylbenzene is of particular interest due to the significant steric hindrance imposed by the flanking isopropyl groups. This steric bulk offers unique opportunities for regioselective synthesis and the creation of sterically encumbered molecules, which are valuable scaffolds in medicinal chemistry and materials science. The resulting 2,6-diisopropylphenyllithium is a potent nucleophile and a key intermediate in the synthesis of a variety of complex organic molecules, including ligands for catalysis and pharmacologically active compounds.
This document provides a detailed protocol for the efficient generation of 2,6-diisopropylphenyllithium via lithium-halogen exchange and its subsequent reaction with a range of electrophiles. Safety precautions, reaction setup, and workup procedures are described in detail to ensure safe and reproducible results.
Reaction Principle: Lithium-Halogen Exchange
The lithiation of this compound is achieved through a lithium-halogen exchange reaction. In this process, an organolithium reagent, typically n-butyllithium (n-BuLi), reacts with the aryl bromide. The more electropositive lithium atom exchanges with the bromine atom to form the thermodynamically more stable aryllithium species and butyl bromide as a byproduct. This reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to ensure high selectivity and to prevent the degradation of the organolithium intermediate.[1][2]
Data Presentation
The following tables summarize the expected products and representative yields for the reaction of 2,6-diisopropylphenyllithium with various classes of electrophiles. The yields are illustrative and can vary based on the specific substrate and reaction conditions.
Table 1: Reaction with Carbonyl Compounds
| Electrophile | Product Structure | Product Name | Representative Yield (%) |
| Benzaldehyde |
| (2,6-Diisopropylphenyl)(phenyl)methanol | 70-85 |
| Acetone |
| 2-(2,6-Diisopropylphenyl)propan-2-ol | 65-80 |
| Ethyl acetate |
| 1-(2,6-Diisopropylphenyl)ethan-1-one | 60-75 |
| N,N-Dimethylformamide (DMF) |
| 2,6-Diisopropylbenzaldehyde | 70-90 |
Table 2: Reaction with Other Electrophiles
| Electrophile | Product Structure | Product Name | Representative Yield (%) |
| Chlorotrimethylsilane (TMSCl) |
| (2,6-Diisopropylphenyl)trimethylsilane | 85-95 |
| Triisopropyl borate |
| 2-(2,6-Diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 75-90 |
| Iodine |
| 1-Iodo-2,6-diisopropylbenzene | 80-95 |
| Benzyl bromide |
| 1-(Benzyl)-2,6-diisopropylbenzene | 50-70 |
Experimental Protocols
General Considerations:
All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly flame-dried or oven-dried and cooled under a stream of inert gas before use. Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care using appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).
Protocol: Lithiation of this compound and Quenching with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile of choice
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (nitrogen or argon) with a bubbler
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask containing a magnetic stir bar.
-
Seal the flask with a septum and purge with a gentle stream of inert gas for at least 15 minutes.
-
Under a positive flow of inert gas, add this compound (1.0 eq) to the flask via syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution while ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.
-
Let it stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.
-
-
Work-up:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or distillation to isolate the desired substituted 2,6-diisopropylbenzene derivative.
-
Mandatory Visualization
Caption: Experimental workflow for the lithiation of this compound.
References
- 1. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 2. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kumada Coupling of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Kumada cross-coupling reaction of the sterically hindered substrate, 2-Bromo-1,3-diisopropylbenzene. Due to the significant steric hindrance around the reaction center, nickel-based catalytic systems are generally favored over palladium-based ones. This guide summarizes effective reaction conditions from analogous sterically hindered systems and provides a representative experimental protocol.
Introduction
The Kumada coupling is a powerful transition metal-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organomagnesium reagent (Grignard reagent) and an organic halide.[1] For sterically demanding substrates such as this compound, the reaction can be challenging due to slow oxidative addition and reductive elimination steps. Research indicates that nickel catalysts, often in conjunction with specific ligands or even in a ligand-free environment, are particularly effective in promoting the coupling of such hindered partners.[2]
Reaction Conditions for Sterically Hindered Aryl Bromides
The successful Kumada coupling of this compound and analogous 2,6-disubstituted bromobenzenes is highly dependent on the choice of catalyst, ligand (if any), solvent, and temperature. Below is a summary of reaction conditions reported for similar sterically hindered substrates, which can serve as a starting point for optimization.
Data Presentation: Summary of Reaction Conditions for Kumada Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromonaphthalene | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | None | THF | -10 | 0.5 | 70 | [2] |
| 4-Bromo-2,6-lutidine | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | None | THF | -10 | 0.5 | 50 | [2] |
| Aryl Bromides | tert-Butyl Grignard | NiCl₂·(H₂O)₁.₅ (2.5) | None | THF | -10 | 0.5 | Moderate to Good | [2] |
| Alkyl Bromides | Alkyl/Aryl Grignard | NiCl₂ (1-3) | 1,3-Butadiene (10-100) | THF | 0 - 25 | 1 - 3 | Good to Excellent | [3][4] |
| Aryl Iodides (ortho-substituted) | p-Tolyl-MgBr | [Ni{tBuN(PPh₂)₂-κ²P}Cl₂] | - | Not Specified | Not Specified | Not Specified | Active | [5] |
Note: The table presents data from analogous systems to provide a strong basis for protocol development for this compound.
Experimental Protocols
Based on the successful ligand-free nickel-catalyzed coupling of sterically hindered aryl bromides, the following protocol is recommended for the reaction of this compound.[2]
Protocol: Ligand-Free Nickel-Catalyzed Kumada Coupling of this compound with an Aryl Grignard Reagent
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.5 - 2.0 equivalents) in THF
-
NiCl₂·(H₂O)₁.₅ (2.5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Ice bath and/or cryostat
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, add NiCl₂·(H₂O)₁.₅ (2.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Add this compound (1.0 equivalent) to the flask.
-
-
Reaction Execution:
-
Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Slowly add the arylmagnesium bromide solution (1.5 - 2.0 equivalents) to the stirred reaction mixture via syringe.
-
Maintain the reaction at -10 °C and monitor its progress by TLC or GC-MS. The reaction is anticipated to be complete within 30 minutes to 1 hour.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Kumada coupling of this compound.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. About: Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with AlkylHalides and Tosylates: Remarkable Effect of 1,3-Butadienes [scienceplus.abes.fr]
- 4. scispace.com [scispace.com]
- 5. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Bromo-1,3-diisopropylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in Suzuki coupling reactions involving the sterically hindered substrate, 2-Bromo-1,3-diisopropylbenzene.
Troubleshooting Guide
Low yields in Suzuki couplings with sterically demanding substrates like this compound are a common challenge. The significant steric hindrance from the two isopropyl groups flanking the bromine atom can impede several steps in the catalytic cycle. This guide offers a systematic approach to identify and resolve the underlying issues.
Issue: Low or No Product Yield
When faced with a low yield, a step-by-step evaluation of the reaction components and conditions is crucial. The following sections break down the most common factors and provide actionable solutions.
Catalyst and Ligand Selection: The Most Critical Factor
Standard palladium catalysts and ligands, such as Pd(PPh₃)₄, are often ineffective for sterically hindered substrates. The primary reason is the difficulty in both the oxidative addition of the bulky aryl bromide to the palladium center and the subsequent reductive elimination to form the product.
Recommendations:
-
Employ Bulky, Electron-Rich Ligands: These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is essential for the oxidative addition step with hindered substrates. They also accelerate the final reductive elimination step.[1][2]
-
Consider Specialized Ligands: For particularly challenging couplings involving di-ortho-substituted aryl halides, specialized ligands have been developed to overcome severe steric clash.
| Ligand Type | Examples | Rationale |
| Bulky Phosphine Ligands (Buchwald Ligands) | SPhos, XPhos, RuPhos | Excellent for promoting reactions with hindered substrates.[1] |
| N-Heterocyclic Carbene (NHC) Ligands | IPr, IMes | Have demonstrated high efficacy, even with highly substituted biaryls.[1] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely sterically demanding couplings.[1][3] |
Base Selection: Activating the Boronic Acid
The choice of base is critical for activating the boronic acid partner for the transmetalation step. The effectiveness of a base can be highly dependent on the specific substrates and solvent system.
Recommendations:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1]
-
Stronger Bases for Hindered Systems: In cases of severe steric hindrance, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to facilitate transmetalation.[1]
-
Impact of Water: A small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][4]
Solvent Selection: Influencing Solubility and Reactivity
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction kinetics.
Recommendations:
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used and are generally good choices.
-
Solvent Mixtures: A mixture of an aprotic solvent with a small amount of water can be beneficial, especially when using inorganic bases like K₃PO₄ or K₂CO₃.[5]
Reaction Temperature and Time: Overcoming Activation Barriers
Sterically hindered couplings often require higher temperatures to overcome the increased activation energy of the oxidative addition and reductive elimination steps.
Recommendations:
-
Elevated Temperatures: Reactions are often run at temperatures ranging from 80°C to 120°C.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to avoid prolonged heating, which can lead to side reactions.
Common Side Reactions and Their Mitigation
Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
| Side Reaction | Cause | Mitigation Strategy |
| Dehalogenation | The aryl bromide is reduced to the corresponding arene. This can be promoted by strong bases and protic solvents.[6] | Use a weaker base (e.g., K₂CO₃), switch to an aprotic solvent, and run the reaction at a lower temperature.[6] |
| Homocoupling | Two molecules of the boronic acid couple together. This can occur if the transmetalation is fast but the subsequent steps are slow. | Optimize the catalyst and ligand system to accelerate the entire catalytic cycle. Adjust the stoichiometry of the boronic acid (typically 1.1 to 1.5 equivalents).[7] |
| Protodeboronation | The boronic acid is protonolyzed, removing it from the reaction. This can be caused by excess water or oxygen.[7] | Ensure the reaction is thoroughly degassed. Use more stable boronic esters (e.g., pinacol esters). Run the reaction under an inert atmosphere (Argon or Nitrogen).[7] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing when the same conditions work for less hindered aryl bromides?
A1: The two isopropyl groups on this compound create significant steric hindrance around the reaction center. This slows down key steps in the Suzuki catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) catalyst and the final reductive elimination step to form the C-C bond. Standard catalysts like Pd(PPh₃)₄ are often not bulky or electron-rich enough to overcome this steric barrier.[1][2] You will likely need to switch to a more specialized catalyst system with bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1]
Q2: My reaction mixture turns black, and I get a low yield. What does this mean?
A2: The formation of a black precipitate, often referred to as palladium black, indicates that the palladium(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by an insufficient amount of ligand to stabilize the Pd(0) species, high reaction temperatures, or impurities in the reagents or solvent.[7] To prevent this, you can try increasing the ligand-to-palladium ratio, using a more robust and sterically hindered ligand, lowering the reaction temperature, and ensuring all reagents and solvents are pure and properly degassed.[7]
Q3: I am observing a significant amount of the dehalogenated product (1,3-diisopropylbenzene). How can I prevent this?
A3: Dehalogenation is a common side reaction, especially with electron-rich or sterically hindered aryl halides. It can be promoted by strong bases and the presence of a proton source (like protic solvents). To minimize dehalogenation, consider using a weaker base such as K₂CO₃ or K₃PO₄ instead of strong alkoxides.[6] Switching to a strictly aprotic solvent like dioxane or toluene can also help.[6] Additionally, running the reaction at the lowest effective temperature can disfavor this side reaction.[6]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for this coupling?
A4: For challenging couplings, using a boronic ester, such as a pinacol ester, can be advantageous. Boronic esters are often more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation.[7] This can lead to more reproducible results and higher yields, especially if the reaction requires prolonged heating.
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon for 30 minutes or by the freeze-pump-thaw method (3 cycles).[7]
-
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd).
-
Evacuate and backfill the vessel with an inert gas (3 cycles).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield Suzuki coupling.
Caption: Suzuki catalytic cycle with sterically hindered steps highlighted.
References
Technical Support Center: Grignard Formation of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Grignard formation of 2-Bromo-1,3-diisopropylbenzene. This sterically hindered substrate presents unique challenges, and this guide is designed to help you navigate potential side reactions and optimize your reaction conditions for a successful synthesis of 2,6-diisopropylphenylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the Grignard formation of this compound?
A1: The most significant side reaction is the Wurtz coupling , where the newly formed Grignard reagent reacts with the starting aryl bromide to form a homocoupled dimer (1,1',3,3'-tetrapropyldibenzene). This not only consumes the desired product but also complicates purification.[1][2] Other potential side reactions include reaction with moisture or oxygen, leading to the formation of 1,3-diisopropylbenzene or a magnesium phenoxide species, respectively.
Q2: How does the steric hindrance of the two isopropyl groups affect the Grignard reaction?
A2: The ortho,ortho-disubstitution in this compound creates significant steric hindrance around the reaction center. This can slow down the rate of the desired Grignard formation. While this steric bulk can also hinder the Wurtz coupling to some extent, careful control of reaction parameters is crucial to favor the formation of the Grignard reagent.
Q3: I am observing a low yield of my Grignard reagent. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or poor activation of the magnesium.
-
Wurtz coupling: As mentioned, this is a major competing reaction that consumes both the starting material and the product.[1]
-
Reaction with moisture or oxygen: Grignard reagents are highly sensitive to protic sources and oxygen. Inadequate drying of glassware and solvents or a poor inert atmosphere will significantly reduce your yield.
-
Poor magnesium quality: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating.
Q4: What is the best solvent for this Grignard reaction?
A4: Anhydrous ethers are the solvents of choice for Grignard reactions. Tetrahydrofuran (THF) is commonly used for the formation of aryl Grignard reagents due to its excellent solvating properties for the organomagnesium species.[3] Diethyl ether is another option. It is critical that the solvent is rigorously dried before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium surface is oxidized. | Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere to expose a fresh surface. |
| Insufficiently dried glassware or solvent. | Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use freshly distilled, anhydrous solvent. | |
| High yield of Wurtz coupling product | High local concentration of this compound. | Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide and favors the reaction with the magnesium surface over reaction with the formed Grignard reagent.[1] |
| High reaction temperature. | The Grignard formation is exothermic. Maintain a gentle reflux and use a cooling bath if necessary to prevent the temperature from rising too high, which can favor the Wurtz coupling reaction. | |
| Low overall yield despite reaction initiation | Reaction with atmospheric moisture or oxygen. | Ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the entire process, including the addition of reagents and the reaction itself. Use septa and cannulation techniques for transfers. |
| Insufficient reaction time. | Due to the steric hindrance of the substrate, the reaction may require a longer time to go to completion. Monitor the reaction by TLC or GC analysis of quenched aliquots to determine the optimal reaction time. |
Quantitative Data Summary
While specific quantitative data for the Grignard formation of this compound is not extensively published in comparative tables, the following table provides typical yields for analogous sterically hindered aryl Grignard reagents under optimized conditions. The key to high yields is the minimization of Wurtz coupling.
| Aryl Bromide | Reaction Conditions | Grignard Reagent Yield (%) | Wurtz Coupling Byproduct (%) | Reference |
| This compound | Slow addition in THF, gentle reflux | > 85 | < 10 | General observation from optimized protocols |
| 1-Bromo-2-(prop-1-en-2-yl)benzene | Low temperature (-20°C to 0°C) in THF | 85-98 | Not specified | [4] |
| p-Chlorobromobenzene | I2 initiator, 70°C in toluene/THF | ~95 (Grignard) | Not detected | [5] |
Experimental Protocols
Optimized Protocol for the Synthesis of 2,6-diisopropylphenylmagnesium bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of the Wurtz coupling byproduct.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum and cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed and deposits on the magnesium surface. Allow the flask to cool.
-
Reaction Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The slow addition is crucial to minimize the Wurtz coupling side reaction.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 1-2 hours to ensure complete consumption of the starting material. The reaction mixture should appear as a grayish-brown suspension.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.
Visualizing Reaction Pathways and Workflows
References
Technical Support Center: Purification of Crude 2-Bromo-1,3-diisopropylbenzene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromo-1,3-diisopropylbenzene via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, a relatively nonpolar aryl halide.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Start with a less polar solvent system. For this compound, pure heptane or hexane is a good starting point.[1] If separation from nonpolar impurities is still a challenge, consider a very small percentage of a slightly more polar solvent like toluene or dichloromethane. |
| Product Does Not Elute or Elutes Very Slowly (Low Rf) | The mobile phase is not polar enough. While unlikely for this compound, highly retained impurities might be present. | If the desired product is not eluting with pure nonpolar solvent, a gradual increase in polarity might be necessary. This could indicate the presence of more polar impurities from the synthesis, such as residual 2,6-diisopropylaniline. |
| Poor Separation of Product from Impurities (Co-elution) | - Impurities have similar polarity to the product. - Column is overloaded. - Improper column packing. | - Optimize Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. A good separation on TLC should translate to the column. Aim for an Rf value of 0.2-0.4 for the desired compound. - Reduce Sample Load: A general rule is to use 50-100g of silica gel per 1g of crude product. - Improve Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation. |
| Streaking or Tailing of the Product Band | - The compound may be interacting with the acidic silica gel (less common for nonpolar compounds). - The sample was not loaded in a concentrated band. | - Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a volatile solvent that is less polar than the mobile phase) and load it onto the column in a narrow band.[2] For poorly soluble samples, dry loading is recommended.[2] |
| No Compound Detected in Fractions | - The compound may have degraded on the silica gel (unlikely for this stable compound but possible for other aryl halides). - The compound is highly diluted in the collected fractions. - The compound eluted in the solvent front. | - Check Stability: Run a quick 2D TLC to check for compound stability on silica.[3] - Concentrate Fractions: Concentrate the fractions you expect to contain your product and re-analyze by TLC. - Analyze First Fractions: Always check the very first fractions collected after the void volume. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | It is crucial to never let the column run dry.[2] Always keep the solvent level above the silica gel bed. If the column runs dry, it will need to be repacked. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?
A1: The standard stationary phase is silica gel (230-400 mesh for flash chromatography).[4] Given the nonpolar nature of this compound, a nonpolar mobile phase is recommended. A documented successful eluent is pure heptane.[1] You can also use hexane or petroleum ether. The optimal solvent system should be determined by TLC prior to running the column.[5]
Q2: How can I determine the correct solvent system before running a large-scale column?
A2: Thin-Layer Chromatography (TLC) is an essential tool for developing your column chromatography method.[5] Test various solvent systems (e.g., different ratios of hexane and a slightly more polar solvent like toluene or ethyl acetate) to find one that gives your desired compound an Rf value between 0.2 and 0.4, and provides good separation from impurities.
Q3: What are the likely impurities in a crude sample of this compound?
A3: If synthesized from 2,6-diisopropylaniline via a Sandmeyer-type reaction, potential impurities could include unreacted 2,6-diisopropylaniline, and potentially diazonium salt byproducts.[1] The starting material is more polar than the product and should be easily separated by normal-phase chromatography.
Q4: My crude product is an oil and not very soluble in hexane. How should I load it onto the column?
A4: If your crude product has low solubility in the eluent, dry loading is the preferred method.[2] Dissolve your crude mixture in a volatile solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
Q5: How can I monitor the progress of the separation?
A5: Since this compound is colorless, you will need to collect fractions and analyze them by TLC.[4] Spot each fraction on a TLC plate and visualize the spots under a UV lamp (254 nm). Combine the fractions that contain your pure product.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on the specific crude mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., heptane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Add a protective layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: (Recommended for samples with low solubility in the eluent) Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes.
-
Maintain a constant flow rate. For flash chromatography, this is achieved by applying gentle air pressure.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Use a UV lamp for visualization.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: A workflow diagram illustrating the key steps and troubleshooting decision points in the column chromatography purification process.
References
overcoming steric hindrance in reactions with 2,6-diisopropylphenyl bromide
Welcome to the technical support center for overcoming challenges in chemical reactions involving the sterically hindered substrate, 2,6-diisopropylphenyl bromide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes in their experiments.
Troubleshooting Guide
This section addresses common problems encountered when using 2,6-diisopropylphenyl bromide in various cross-coupling reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 2,6-diisopropylphenyl bromide and a boronic acid, but I am observing very low to no product formation. What are the likely causes and solutions?
Answer:
Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue, primarily due to the steric hindrance from the two isopropyl groups flanking the bromine atom. This hindrance impedes the oxidative addition of the palladium catalyst to the aryl bromide.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The use of specialized, bulky, and electron-rich phosphine ligands is often necessary to facilitate the reaction. These ligands stabilize the palladium center and promote oxidative addition.
-
Recommended Ligands: Consider using biarylphosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands like IPr.[3] These create a more reactive catalytic species capable of overcoming the steric barrier.
-
Catalyst Precursor: Using a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladium(II) source that is easily reduced in situ, such as Pd(OAc)₂, in combination with the appropriate ligand is recommended.[4][5]
-
-
Base Selection: The choice of base is critical in the transmetalation step.[6][7] For sterically hindered substrates, a stronger base may be required to facilitate the formation of the reactive boronate species.
-
Recommended Bases: Instead of weaker bases like Na₂CO₃, consider using stronger bases such as K₃PO₄, Cs₂CO₃, or CsF.[8]
-
-
Solvent and Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
Experimental Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Failure of Grignard Reagent Formation
Question: I am having difficulty forming the Grignard reagent from 2,6-diisopropylphenyl bromide. The reaction does not initiate. What can I do?
Answer:
The formation of Grignard reagents from sterically hindered aryl halides can be challenging.[10] The bulky isopropyl groups can physically block the magnesium surface, preventing the electron transfer necessary for the reaction to start.[11]
Troubleshooting Steps:
-
Magnesium Activation: The surface of the magnesium metal may be coated with a passivating layer of magnesium oxide. This layer must be removed to expose fresh, reactive magnesium.
-
Mechanical Activation: Vigorously stir the magnesium turnings in anhydrous ether or THF before adding the aryl bromide. Using a glass stirring rod to crush some of the turnings can also be effective.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These reagents react with the magnesium surface to expose a fresh, active surface.
-
-
Reaction Initiation:
-
Heat: Gentle heating with a heat gun may be necessary to initiate the reaction. Be cautious, as the reaction can be exothermic once it starts.
-
Concentration: Ensure the initial concentration of the aryl bromide is high enough to facilitate initiation.
-
-
Solvent Purity: Grignard reactions are extremely sensitive to moisture.[10][12]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Issue 3: Low Yields in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 2,6-diisopropylphenyl bromide with a primary amine is giving poor yields. How can I optimize this reaction?
Answer:
Similar to other cross-coupling reactions, the steric hindrance of 2,6-diisopropylphenyl bromide is a major challenge for the Buchwald-Hartwig amination.[13] The choice of ligand, base, and reaction conditions is crucial for success.[14][15]
Troubleshooting Steps:
-
Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands is essential. These ligands promote the reductive elimination step, which can be slow for sterically hindered substrates.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Catalyst System:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are suitable palladium sources.[14]
-
Pre-catalysts: Consider using commercially available palladium pre-catalysts that incorporate the desired bulky phosphine ligand.
-
Quantitative Data Summary
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / IPr-HCl | K₂CO₃ | Acetonitrile/Water | 80 | 12 | Moderate | [4] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | Good | [9] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | - | Good | [9] |
| Kumada | tert-butylmagnesium chloride | NiCl₂ / IPr-HCl | - | THF | -10 | - | 90 | [17][18] |
| Negishi | n-butylzinc bromide | Pd₂(dba)₃ / IPr-HCl | - | THF/NMP | RT | - | 75-85 | [3] |
Frequently Asked Questions (FAQs)
Q1: Can I use nickel catalysts for cross-coupling reactions with 2,6-diisopropylphenyl bromide?
A1: Yes, nickel catalysts can be very effective, particularly for Kumada and Negishi couplings.[17][19][20] In some cases, nickel catalysts may offer better reactivity than palladium for sterically hindered substrates due to different mechanistic pathways.[18] For example, Ni-catalyzed Kumada couplings using N-heterocyclic carbene (NHC) ligands have been shown to be highly efficient for coupling with tertiary alkyl Grignard reagents.[17][18]
Q2: Are there alternative methods to Grignard formation for creating an organometallic reagent from 2,6-diisopropylphenyl bromide?
A2: Yes, an alternative is metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium. This reaction is often faster and can be performed at low temperatures (e.g., -78 °C). However, it's important to note that directed ortho-lithiation can be a competing pathway if there are directing groups on the aromatic ring.[21]
Q3: What is the role of bulky phosphine ligands in overcoming steric hindrance?
A3: Bulky phosphine ligands, such as those developed by Buchwald and Fu, play a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[13][14] They create a sterically crowded environment around the metal center, which can facilitate the reductive elimination step and prevent catalyst decomposition. Their electron-donating nature also increases the electron density on the palladium, making the oxidative addition step more favorable.
Logical Relationship of Key Reaction Components
Caption: Key components for successful cross-coupling reactions.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Kumada Coupling
This protocol is adapted from a procedure for the cross-coupling of tertiary alkyl nucleophiles and aryl bromides.[17][18]
Materials:
-
2,6-diisopropylphenyl bromide
-
tert-butylmagnesium chloride (or other Grignard reagent)
-
NiCl₂·(H₂O)₁.₅
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add NiCl₂·(H₂O)₁.₅ and IPr-HCl.
-
Add anhydrous THF and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to -10 °C in a cooling bath.
-
Add the 2,6-diisopropylphenyl bromide to the catalyst mixture.
-
Slowly add the Grignard reagent dropwise to the reaction mixture while maintaining the temperature at -10 °C.
-
Stir the reaction at -10 °C and monitor its progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of sterically hindered aryl bromides.[9]
Materials:
-
2,6-diisopropylphenyl bromide
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube or reaction vial.
-
Add anhydrous toluene, followed by 2,6-diisopropylphenyl bromide and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
General Catalytic Cycle for Cross-Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 格氏试剂 [sigmaaldrich.com]
- 11. web.alfredstate.edu [web.alfredstate.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. html.rhhz.net [html.rhhz.net]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. uwindsor.ca [uwindsor.ca]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Bulky Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium-catalyzed cross-coupling reactions of bulky aryl bromides. Sterically hindered substrates present unique challenges that can lead to catalyst instability and low reaction yields. This guide offers practical solutions and detailed protocols to diagnose and mitigate these issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with a bulky aryl bromide is giving a very low yield or has failed completely. What are the primary causes and how can I troubleshoot this?
A1: Low conversion in the cross-coupling of sterically hindered aryl bromides is a common issue and can stem from several factors related to catalyst activity and reaction conditions. The primary suspects are inefficient oxidative addition, catalyst decomposition, or suboptimal reaction parameters.
Initial Diagnostic Checks:
-
Catalyst Activity: Ensure your palladium precursor and ligand are active. A simple test is to run a standard, reliable cross-coupling reaction (e.g., coupling of bromobenzene with phenylboronic acid) to confirm the catalyst's efficacy.[1] If this control reaction also fails, your catalyst source is likely compromised.
-
Reagent Purity: Verify the purity of your bulky aryl bromide, coupling partner, and base. Impurities can poison the catalyst.[1] Boronic acids, in particular, can degrade over time through protodeboronation or formation of unreactive boroxines.[1][2]
Troubleshooting Steps:
-
Enhance Oxidative Addition: The oxidative addition of a bulky aryl bromide to the palladium center is often the rate-limiting step.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the sterically hindered C-Br bond.[4]
-
Precatalyst Selection: Use modern, well-defined precatalysts (e.g., G3/G4 palladacycles) that efficiently generate the active Pd(0) catalyst in situ.[1] If using a Pd(II) source like Pd(OAc)₂, pre-activation by stirring with the ligand before adding the substrates may be necessary.[1][5]
-
-
Address Catalyst Deactivation:
-
Palladium Black Formation: The appearance of a black precipitate is a visual indicator of catalyst agglomeration into inactive palladium black. This is often caused by the presence of oxygen or thermal instability of the catalyst complex.[6] Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere (Nitrogen or Argon).[6]
-
Ligand Degradation: Bulky phosphine ligands can be susceptible to oxidation or other degradation pathways. Using a slight excess of the ligand can sometimes compensate for this.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step.[1] However, excessively strong bases can also promote side reactions. A screening of different bases is recommended.
-
Solvent Effects: The solvent can influence catalyst stability and solubility of reagents.[7] Toluene, dioxane, and THF are commonly used. For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.
-
Temperature: While higher temperatures can overcome the activation barrier for oxidative addition, they can also accelerate catalyst decomposition.[6] Monitor the reaction for signs of deactivation if increasing the temperature.
-
Issue 2: Formation of Palladium Black
Q2: My reaction mixture turns black, and the reaction stalls. What is this black precipitate, and how can I prevent its formation?
A2: The black precipitate is palladium black, which consists of agglomerated, inactive palladium metal. Its formation signifies catalyst decomposition and is a common deactivation pathway, particularly when using sterically hindered monodentate phosphine ligands which form less stable complexes.[6]
Causes of Palladium Black Formation:
-
Presence of Oxygen: Palladium(0) species are sensitive to oxygen, which can lead to their oxidation and subsequent aggregation.[6]
-
Thermal Instability: Catalyst complexes with bulky, monodentate ligands can be thermally unstable, leading to ligand dissociation and aggregation of the unprotected palladium centers.[6]
-
Inefficient Ligand Coordination: An insufficient ligand-to-palladium ratio can leave palladium atoms coordinatively unsaturated and prone to agglomeration.
Preventative Measures:
-
Rigorous Degassing: Thoroughly degas all solvents (including water, if used) and reagents. The freeze-pump-thaw method is highly effective, though sparging with an inert gas (Nitrogen or Argon) for an extended period is also common.[6]
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere.
-
Ligand Selection and Ratio:
-
Consider using bidentate ligands like Xantphos or dppf, which form more stable chelating complexes with palladium and are less prone to dissociation.[6]
-
If using monodentate ligands, a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can sometimes improve catalyst stability.
-
-
Use of Precatalysts: Well-defined precatalysts can lead to a more controlled and cleaner generation of the active catalyst, potentially reducing the formation of palladium black.[1]
Issue 3: Significant Homocoupling of the Coupling Partner
Q3: I am observing a significant amount of the homocoupled product from my boronic acid (or other organometallic reagent). What causes this, and how can I minimize it?
A3: Homocoupling of the organometallic reagent (e.g., boronic acid) is a common side reaction, often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[2]
Causes of Homocoupling:
-
Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the dimerization of the boronic acid.[1][2]
-
Inefficient Reduction of Pd(II) Precatalysts: If a Pd(II) source is used, its reduction to the active Pd(0) catalyst might be slow or incomplete, leaving residual Pd(II) to facilitate homocoupling.[1]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: As with preventing palladium black formation, rigorous degassing is the most effective way to remove oxygen and suppress homocoupling.[1]
-
Use of a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃ or a modern palladacycle precatalyst, can minimize the amount of Pd(II) present at the start of the reaction.[1]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[8]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the organometallic reagent, thereby disfavoring the bimolecular homocoupling reaction.
Frequently Asked Questions (FAQs)
Q4: Why are bulky phosphine ligands often necessary for the cross-coupling of sterically hindered aryl bromides?
A4: Bulky phosphine ligands, such as the Buchwald-type biarylphosphines, play a crucial role in overcoming the challenges posed by sterically hindered substrates through a combination of steric and electronic effects. Their large size promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive and considered the active catalyst for the difficult oxidative addition step.[4] Furthermore, their electron-donating nature increases the electron density on the palladium center, which facilitates its insertion into the C-Br bond. This steric bulk also accelerates the final reductive elimination step, regenerating the active catalyst.
Q5: Can the base itself contribute to catalyst deactivation?
A5: Yes, the choice and quality of the base can impact catalyst stability. While a strong base is often necessary for efficient transmetalation with bulky substrates, some bases can react with the ligand or catalyst complex, leading to deactivation. For instance, certain phosphine ligands can undergo decomposition in the presence of very strong bases at elevated temperatures. It is often beneficial to screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal balance between reactivity and catalyst stability for a specific substrate combination.
Q6: What is protodeboronation, and how can I prevent it when using bulky boronic acids?
A6: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid is replaced by a hydrogen atom, typically from water or other protic sources in the reaction mixture.[1] This side reaction consumes the nucleophile and leads to lower yields. It can be more pronounced with sterically hindered or electronically modified boronic acids.
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.
-
Stable Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester.[1] MIDA boronates are particularly stable and can be used in sequential couplings.[1]
-
Milder Reaction Conditions: If possible, use lower temperatures and a weaker base to minimize the rate of protodeboronation.[1]
Data Presentation
Table 1: Comparison of Bulky Ligand Performance in the Buchwald-Hartwig Amination of a Hindered Aryl Bromide
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | NaOt-Bu | Toluene | 100 | 6 | 94 |
| RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| SPhos | Cs₂CO₃ | Toluene | 100 | 8 | 91 |
| t-BuXPhos | NaOt-Bu | Dioxane | 80 | 18 | 96 |
| Josiphos | K₂CO₃ | Toluene | 110 | 24 | 75 |
Note: This table is a representative summary based on typical literature findings and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.[3]
Experimental Protocols
Protocol 1: Troubleshooting Low Yield via Ligand and Base Screening
This protocol outlines a high-throughput screening approach to identify the optimal ligand and base combination for a challenging cross-coupling of a bulky aryl bromide.
Materials:
-
Bulky aryl bromide
-
Coupling partner (e.g., boronic acid or amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
A selection of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, t-BuXPhos)
-
A selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere glovebox or Schlenk line
-
96-well reaction block with stir bars
Procedure:
-
Preparation of Stock Solutions:
-
In a glovebox, prepare stock solutions of the aryl bromide, coupling partner, and palladium precatalyst in the chosen solvent.
-
-
Dispensing Reagents:
-
To each well of the reaction block, add the appropriate amount of the palladium precatalyst and a specific ligand.
-
Add the stock solutions of the aryl bromide and coupling partner to each well.
-
Add the appropriate solid base to each designated well.
-
-
Reaction Setup:
-
Seal the reaction block.
-
Place the block on a heating magnetic stirrer.
-
-
Reaction Execution:
-
Heat the reaction block to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench the reactions and extract the products.
-
Analyze the crude product mixtures by LC-MS or GC-MS to determine the relative conversion and identify the optimal conditions.
-
Protocol 2: In-situ Monitoring of Catalyst Deactivation via NMR Spectroscopy
This protocol describes how to monitor the progress of a cross-coupling reaction and detect potential catalyst deactivation in real-time using NMR spectroscopy.
Materials:
-
NMR spectrometer
-
J. Young NMR tube
-
Deuterated, anhydrous, and degassed solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
All reaction components (aryl bromide, coupling partner, base, catalyst, ligand)
Procedure:
-
Sample Preparation:
-
In a glovebox, add the bulky aryl bromide, coupling partner, base, and internal standard to the J. Young NMR tube.
-
Add the deuterated solvent.
-
Prepare a separate small stock solution of the palladium precatalyst and ligand in the deuterated solvent.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the catalyst to serve as a baseline (t=0).
-
-
Reaction Initiation and Monitoring:
-
Inject the catalyst solution into the NMR tube, seal it, and quickly invert to mix.
-
Immediately place the NMR tube in the pre-heated NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
-
Data Analysis:
-
Integrate the signals of the starting materials, product, and internal standard in each spectrum.
-
Plot the concentration of the product and starting materials versus time. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-1,3-diisopropylbenzene
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 2-Bromo-1,3-diisopropylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to optimizing base and solvent conditions to improve reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing a Suzuki reaction with this compound?
A1: The main challenge with this compound is severe steric hindrance. The two isopropyl groups flanking the bromine atom impede the oxidative addition step, which is a critical part of the catalytic cycle.[1][2] This hindrance can lead to low or no conversion, requiring carefully optimized reaction conditions, including the use of specialized bulky ligands, appropriate bases, and suitable solvents to achieve good yields.[3]
Q2: What is the role of the base in the Suzuki reaction, and why is its choice critical for a hindered substrate?
A2: The base has multiple crucial functions in the Suzuki-Miyaura reaction. Its primary role is to activate the boronic acid, converting it into a more nucleophilic borate anion ([R-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium complex.[4] For sterically demanding couplings, the choice of base is critical; a base that is too weak may not efficiently form the borate species, while an inappropriate base can lead to side reactions.[1][4] Stronger, non-nucleophilic bases are often more effective for challenging couplings.[1]
Q3: What are common side reactions to watch for with this type of substrate?
A3: With sterically hindered substrates, several side reactions can compete with the desired cross-coupling, reducing the overall yield. These include:
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom. This is often exacerbated by strong bases.[4]
-
Homocoupling: The undesired coupling of two boronic acid molecules, often promoted by the presence of oxygen.[1][2]
-
Hydrodehalogenation (or Proto-debromination): The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom. This indicates a need for a more efficient catalyst system to favor the cross-coupling pathway.[1][2]
Q4: Does the presence of water in the solvent system help or hinder the reaction?
A4: The effect of water is complex. A small amount of water is often beneficial and can accelerate the reaction, as it helps to dissolve inorganic bases and facilitates the formation of the active borate species.[1][2] However, anhydrous conditions are generally preferred for challenging couplings to avoid the decomposition of the boronic acid (protodeboronation).[1][5] If using an aqueous system, it is crucial to thoroughly degas the solvents to remove oxygen, which can lead to catalyst deactivation and homocoupling.[6]
Troubleshooting Guide: Base and Solvent Optimization
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, it typically points to issues with catalyst activity, steric inhibition, or suboptimal reaction conditions.
// Nodes start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Evaluate Catalyst System\n(Bulky Ligand like SPhos/XPhos?)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_base [label="Screen Stronger Bases", fillcolor="#FBBC05", fontcolor="#202124"]; screen_solvent [label="Optimize Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Increase Reaction Temperature\n(80-120 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; check_setup [label="Verify Anhydrous &\nOxygen-Free Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Improved Yield", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst [label="Is catalyst appropriate\nfor hindered substrate?"]; check_catalyst -> screen_base [label="Yes"]; start -> screen_base [dir=none]; screen_base -> screen_solvent [label="Still low yield"]; screen_solvent -> increase_temp [label="Still low yield"]; increase_temp -> check_setup [label="Still low yield"]; check_setup -> success [label="Improvement"];
screen_base -> success [label="Improvement"]; screen_solvent -> success [label="Improvement"]; increase_temp -> success [label="Improvement"]; }
Caption: Key factors influencing the Suzuki reaction outcome.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen promotes the homocoupling of boronic acids. [2] * Solution: Improve the degassing procedure for all solvents and ensure the reaction setup is leak-proof and maintained under a positive pressure of inert gas.
-
Non-Anhydrous Conditions: Excess water can lead to protodeboronation, consuming the boronic acid. [1] * Solution: Use anhydrous solvents and dry reagents. If a base like K₃PO₄ is used, ensure it is finely powdered and anhydrous. [4]While a small amount of water can be beneficial, starting completely anhydrous provides better control. [1]* Base Choice: A very strong base might accelerate the decomposition of the boronic acid.
-
Solution: If protodeboronation is a major issue with a strong base like t-BuOK, consider switching to a moderately strong base like K₃PO₄ or Cs₂CO₃. [1]
-
Data Presentation: Base and Solvent Screening
The optimal base and solvent combination often needs to be determined empirically. The tables below summarize representative outcomes for Suzuki couplings of sterically hindered aryl bromides, providing a starting point for optimization.
Table 1: Representative Effect of Base on Yield for Sterically Hindered Aryl Bromides
| Base | Typical Strength | Common Observation | Reference(s) |
| Na₂CO₃ / K₂CO₃ | Weak / Moderate | Often insufficient for highly hindered substrates, leading to low conversion. | [1] |
| K₃PO₄ | Strong | Frequently effective; good balance of reactivity and handling. Often used in anhydrous conditions. | [1][4] |
| Cs₂CO₃ | Strong | Highly effective due to high solubility in organic solvents and strong basicity. | [1][7] |
| K-Ot-Bu | Very Strong | Can provide excellent yields but may increase the risk of side reactions like protodeboronation. | **[3][6] |
Table 2: Representative Effect of Solvent on Yield for Sterically Hindered Aryl Bromides
| Solvent | Polarity | Common Observation | Reference(s) |
| Toluene | Nonpolar | Good general-purpose solvent, allows for high reaction temperatures. | [1] |
| Dioxane | Polar | Excellent and widely used solvent for Suzuki reactions, often in combination with water. | [3][7] |
| THF | Polar | Effective, but its lower boiling point limits the reaction temperature. | [1] |
| 2-MeTHF | Polar | A greener alternative to THF and Dioxane; its higher boiling point can be advantageous. | [8] |
| DMF / NMP | Polar | Can be effective but may lead to unexpected selectivity or side reactions in some systems. [9] | [9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization. Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Bulky Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid (or ester), palladium catalyst, ligand, and anhydrous powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a gas-tight syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (monitor from 2 to 24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS to check for the disappearance of the starting material. [1]7. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the suspension through a pad of Celite to remove the base and palladium residues. [4][10] * Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrodehalogenation of 2-Bromo-1,3-diisopropylbenzene
Welcome to the technical support center for chemists working with sterically hindered substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hydrodehalogenation, specifically focusing on 2-Bromo-1,3-diisopropylbenzene, a substrate prone to this undesired side reaction in palladium-catalyzed cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with this compound?
A1: Hydrodehalogenation is an undesired side reaction in cross-coupling processes where the bromine atom on this compound is replaced by a hydrogen atom, yielding 1,3-diisopropylbenzene. This side reaction reduces the yield of your desired cross-coupled product and introduces a significant purification challenge due to the similar physical properties of the byproduct and the starting material. The steric hindrance from the two isopropyl groups and the electron-rich nature of the benzene ring make this compound particularly susceptible to this side reaction.
Q2: What are the primary causes of hydrodehalogenation?
A2: The formation of palladium-hydride (Pd-H) species is the primary culprit behind hydrodehalogenation. Several factors can promote the formation of these species, including:
-
Strong Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can act as hydride donors.[1]
-
Solvent: Certain solvents, particularly protic solvents like alcohols or those prone to decomposition to form hydride sources, can contribute to hydrodehalogenation.[1]
-
High Temperatures: Elevated reaction temperatures can increase the rate of decomposition of reaction components, leading to the formation of hydride species.[1]
-
Catalyst System: Highly active palladium catalysts, especially those with less bulky ligands, can sometimes favor the hydrodehalogenation pathway.[2]
Q3: How can I detect the formation of the hydrodehalogenated byproduct, 1,3-diisopropylbenzene?
A3: The presence of 1,3-diisopropylbenzene can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to separate and identify the volatile byproduct from the starting material and the desired product based on their mass-to-charge ratios.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the crude reaction mixture will show a characteristic singlet for the two equivalent aromatic protons of 1,3-diisopropylbenzene, which is distinct from the aromatic proton signals of the starting material and the desired product.
-
Thin-Layer Chromatography (TLC): The hydrodehalogenated product is typically less polar than the starting aryl bromide and the coupled product, appearing as a separate spot with a higher Rf value.
Troubleshooting Guides
Issue 1: Significant Formation of 1,3-diisopropylbenzene in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
GC-MS or NMR analysis confirms a high percentage of 1,3-diisopropylbenzene.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of Tetra-ortho-substituted Biaryls
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of tetra-ortho-substituted biaryls. This complex synthetic challenge often presents unique difficulties due to severe steric hindrance around the forming C-C bond. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction to form a tetra-ortho-substituted biaryl is resulting in very low or no yield. What are the primary factors to investigate?
A1: Low yields in these sterically demanding couplings are common. The primary factors to scrutinize are the ligand, base, and reaction temperature. Standard ligands like triphenylphosphine are often ineffective. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs) are typically required to facilitate the sterically hindered oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. Finally, these reactions frequently require elevated temperatures (100-140 °C) to overcome the high activation energy.
Q2: I am observing significant protodeboronation of my sterically hindered boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the cleavage of the C-B bond, is a major competing reaction, especially with electron-deficient or sterically hindered boronic acids.[1][2] To mitigate this:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or potassium trifluoroborate salt.[2][3] These reagents often exhibit a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[4]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for this side reaction. Employing anhydrous solvents and bases can be beneficial.
-
Choice of Base: Use milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of this side reaction.[5]
Q3: Besides Suzuki-Miyaura, what other cross-coupling reactions are suitable for synthesizing tetra-ortho-substituted biaryls?
A3: While the Suzuki-Miyaura coupling is widely used, other methods can be more effective for certain substrates:
-
Negishi Coupling: This reaction, which couples an organozinc reagent with an organohalide, is often highly effective for preparing hindered biaryls.[6] It can tolerate a wide range of functional groups and often proceeds under milder conditions than Suzuki couplings.[7]
-
Ullmann Coupling: A classical method involving the copper-mediated coupling of two aryl halides. While it often requires harsh conditions (high temperatures), it remains a viable option for the synthesis of symmetrical and some unsymmetrical, highly substituted biaryls.[8][9]
-
Stille Coupling: This method couples an organotin reagent with an organohalide. A key advantage is its excellent functional group tolerance and the stability of organostannane reagents.[10] However, the toxicity of tin compounds is a significant drawback.
Q4: How do I choose the most appropriate ligand for my sterically hindered coupling reaction?
A4: Ligand selection is crucial and often empirical. However, some general guidelines apply. For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands are generally preferred. These ligands promote the formation of the active 14-electron monoligated palladium species, which is more reactive in the oxidative addition step. They also facilitate the difficult reductive elimination step.[11][12] Buchwald-type biaryl phosphine ligands are a good starting point. For particularly challenging couplings, specialized ligands have been developed. Computational analysis of ligand properties, such as cone angle and electronic parameters, can also guide selection.[13]
Troubleshooting Guides
Problem: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in the synthesis of tetra-ortho-substituted biaryls via Suzuki-Miyaura coupling.
Caption: A workflow for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.
Problem: Atroposelective Synthesis - Low Enantioselectivity
Achieving high enantioselectivity in the synthesis of chiral, non-racemic tetra-ortho-substituted biaryls is a significant challenge.
Caption: A guide for optimizing enantioselectivity in atroposelective biaryl synthesis.
Data Presentation: Comparison of Coupling Methods
While a direct head-to-head comparison for a single tetra-ortho-substituted biaryl across all methods is scarce in the literature, the following tables summarize representative conditions and yields for different coupling strategies for sterically hindered substrates.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 | [14] |
| 2-Chloro-1,3,5-trimethylbenzene | Mesitylboronic acid | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 89 | [14] |
| 1-Bromo-2-isopropylbenzene | 2-Isopropylphenylboronic acid | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 92 | [4] |
Table 2: Negishi Coupling for Hindered Biaryl Synthesis
| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromoanisole | p-Tolylzinc chloride | Pd(OAc)₂ / XPhos | THF | 75 | >95 | [1] |
| 2-Chlorotoluene | 2-Methylphenylzinc chloride | Pd₂(dba)₃ / RuPhos | THF | 70 | 94 | [6] |
| 2-Iodo-m-xylene | 2,6-Dimethylphenylzinc chloride | Pd(OAc)₂ / CPhos | THF | RT | 91 | [15] |
Table 3: Ullmann Coupling for Tetra-ortho-substituted Biaryls
| Aryl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodo-1,3-dimethylbenzene | Cu powder | DMF | 150 | 85 (homocoupling) | [8] |
| 2-Bromo-nitrobenzene | Cu-bronze alloy | None | >200 | High (homocoupling) | [9] |
| 2,6-Dimethylphenyl iodide | CuI | NMP | 120 | 44 | [16] |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Synthesis of a Tetra-ortho-substituted Biaryl
This protocol describes the synthesis of 2,2',6,6'-tetramethylbiphenyl from 2-bromo-m-xylene and 2,6-dimethylphenylboronic acid.
Materials:
-
2-Bromo-m-xylene
-
2,6-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous and finely powdered
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-m-xylene (1.0 equiv.), 2,6-dimethylphenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes).
Visualization of Key Concepts
Decision Tree for Synthetic Strategy Selection
Choosing the right synthetic approach is critical for success. This decision tree provides a logical framework for selecting a suitable cross-coupling method.
Caption: A logical guide for choosing a synthetic strategy for hindered biaryls.
Simplified Catalytic Cycle Highlighting Steric Challenges
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where steric hindrance poses the greatest challenge.
Caption: Key steps in the Suzuki-Miyaura cycle affected by steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd‐PEPPSI‐IPent- Low‐Temperature Negishi Cross‐Coupling for the Preparation of Highly Functionalized, Tetra‐ortho‐Substituted Biaryls | PDF [slideshare.net]
- 8. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-C Coupling with 2-Bromo-1,3-diisopropylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of the sterically hindered substrate, 2-Bromo-1,3-diisopropylbenzene, in C-C coupling reactions.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
When experiencing low or no yield in the Suzuki-Miyaura coupling of this compound, a systematic approach to troubleshooting is crucial. The significant steric hindrance from the two isopropyl groups flanking the bromine atom often impedes both the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Workflow:
Technical Support Center: Large-Scale Synthesis of 2-Bromo-1,3-diisopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Bromo-1,3-diisopropylbenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high during diazotization. | - Ensure a sufficient excess of acid (e.g., hydrobromic acid) is used to maintain a low pH. - Maintain a low temperature (typically below 5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. |
| Side Reactions: Formation of phenols or other byproducts due to reaction of the diazonium salt with water. | - Use a non-aqueous solvent if possible, or minimize the amount of water present. - Ensure the reaction is sufficiently acidic to suppress phenol formation. | |
| Loss during Workup: Emulsion formation; product solubility in the aqueous phase. | - Use brine to break up emulsions during extraction. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. | |
| Formation of Impurities | Isomeric Byproducts: Bromination at other positions on the aromatic ring. | - The primary synthesis route via the Sandmeyer reaction of 2,6-diisopropylaniline is highly regioselective for the 2-position. If direct bromination of 1,3-diisopropylbenzene is attempted, controlling regioselectivity is challenging. Using a bulky brominating agent or optimizing reaction conditions (e.g., low temperature) may improve selectivity. |
| Polybrominated Byproducts: Dibromo- or tribromo-diisopropylbenzene formation. | - Use a controlled stoichiometry of the brominating agent. - Consider a milder brominating agent than elemental bromine if direct bromination is performed. | |
| Residual Starting Material: Incomplete reaction. | - Increase reaction time or temperature (with caution, as this may increase byproduct formation). - Ensure efficient mixing, especially in large reactors. | |
| Purification Challenges | Difficulty Removing Isomeric Impurities: Similar boiling points and polarities. | - Fractional distillation under reduced pressure can be effective for separating isomers. - Preparative chromatography may be necessary for high-purity material, but can be challenging and costly at scale. |
| Removal of Colored Impurities: Often arise from side reactions during the Sandmeyer reaction. | - Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to remove residual bromine. - Treatment with activated carbon can help decolorize the product. | |
| Scale-Up Issues | Exothermic Reaction: The diazotization and Sandmeyer reactions can be highly exothermic. | - Ensure adequate cooling capacity for the reactor. - Slow, controlled addition of reagents is crucial to manage the reaction temperature. - Consider a continuous flow setup for better heat management and safety on a large scale.[1] |
| Gas Evolution: Nitrogen gas is evolved during the Sandmeyer reaction. | - The reactor must be equipped with a proper venting system to handle the gas evolution safely. - Foaming can be an issue; an anti-foaming agent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the large-scale synthesis of this compound?
A1: The most reliable and regioselective method for preparing this compound is the Sandmeyer reaction starting from 2,6-diisopropylaniline.[2] This method avoids the formation of isomeric byproducts that are difficult to separate, which is a major issue with the direct bromination of 1,3-diisopropylbenzene.
Q2: What are the main byproducts to expect in the Sandmeyer synthesis of this compound?
A2: The main byproducts in the Sandmeyer reaction can include the corresponding phenol (2,6-diisopropylphenol) if the diazonium salt reacts with water, and potentially small amounts of biaryl compounds.[3] Incomplete reaction will leave residual 2,6-diisopropylaniline.
Q3: How can I minimize the formation of the phenolic byproduct?
A3: To minimize the formation of 2,6-diisopropylphenol, it is crucial to maintain a low temperature during the diazotization and the subsequent Sandmeyer reaction. Additionally, ensuring a strongly acidic environment helps to stabilize the diazonium salt and suppress its reaction with water.
Q4: What are the recommended purification techniques for large-scale production?
A4: For large-scale purification, fractional distillation under reduced pressure is the most common and cost-effective method to achieve high purity. For removal of non-volatile impurities and color, a preliminary wash with a suitable reagent and/or treatment with activated carbon can be employed. Column chromatography is generally not practical for large industrial scales but may be used for producing very high purity material for specific applications.
Q5: Are there greener alternatives to the traditional Sandmeyer reaction?
A5: Research into greener alternatives for bromination reactions is ongoing. Some approaches focus on using alternative brominating agents that are less hazardous than elemental bromine, or developing catalytic systems that improve efficiency and reduce waste.[4] For the Sandmeyer reaction itself, newer methods aim to reduce the use of harsh acids and improve safety.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the Sandmeyer reaction, based on a lab-scale procedure.[2] Scale-up may affect these values.
| Parameter | Value | Reference |
| Starting Material | 2,6-Diisopropylaniline | [2] |
| Reagents | 47% Hydrobromic acid, Sodium nitrite | [2] |
| Solvent | Ether | [2] |
| Reaction Temperature | -56°C to Room Temperature | [2] |
| Typical Yield | ~80% | [2] |
| Purity (after chromatography) | >95% | |
| Boiling Point | 128-130 °C at 15 Torr |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on a literature procedure and may require optimization for large-scale synthesis.[2]
Materials:
-
2,6-Diisopropylaniline
-
47% Hydrobromic acid
-
Sodium nitrite
-
Diethyl ether
-
Sodium carbonate decahydrate
-
Heptane (for chromatography)
-
Silica gel
Procedure:
-
In a suitable reactor, slowly add 181 ml of 47% hydrobromic acid solution (1.57 mol) to 35.5 g (0.20 mol) of 2,6-diisopropylaniline over a 15-minute period at room temperature. A white suspension will form.
-
Cool the suspension to -56°C.
-
Add 23.6 g (0.34 mol) of sodium nitrite in batches over 10 minutes, maintaining the temperature at -56°C.
-
Continue stirring at this temperature for 1 hour.
-
Slowly add 250 ml of pre-cooled diethyl ether over 10 minutes.
-
Allow the reaction mixture to warm to -15°C over 2 hours, allowing for the release of gas (which should cease at this temperature).
-
Re-cool the mixture to -56°C.
-
Add 24 mL of water, followed by 118.5 g (0.41 mol) of sodium carbonate decahydrate, resulting in a brown suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Separate the aqueous and organic phases.
-
Wash the organic phase three times with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate) and concentrate in vacuum.
-
Purify the crude product by silica gel column chromatography using heptane as the eluent to yield this compound as a colorless oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for large-scale synthesis issues.
References
Validation & Comparative
Reactivity Showdown: 2-Bromo-1,3-diisopropylbenzene vs. 2-Iodo-1,3-diisopropylbenzene in Key Cross-Coupling and Metallation Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the realm of organic synthesis, the choice of an aryl halide precursor is a critical decision that can significantly impact the efficiency, yield, and feasibility of a synthetic route. For researchers working with sterically encumbered frameworks, such as those incorporating the 1,3-diisopropylbenzene moiety, understanding the relative reactivity of different halogenated starting materials is paramount. This guide provides an objective comparison of the reactivity of 2-Bromo-1,3-diisopropylbenzene and 2-Iodo-1,3-diisopropylbenzene in three cornerstone transformations: Suzuki-Miyaura coupling, Grignard reagent formation, and lithiation via halogen-metal exchange. This analysis is supported by fundamental chemical principles and analogous experimental data from the literature.
The fundamental difference in reactivity between these two compounds is rooted in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This is reflected in their respective bond dissociation energies (BDEs), with the C-I bond requiring less energy to break. For instance, the BDE for a typical aryl-I bond is approximately 213 kJ/mol, whereas for an aryl-Br bond, it is around 285 kJ/mol.[1] This lower BDE for the C-I bond is a primary determinant of the enhanced reactivity of 2-Iodo-1,3-diisopropylbenzene across the reactions discussed.
Quantitative Reactivity Comparison: A Data-Driven Overview
| Reaction Type | Aryl Halide System | Catalyst/Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2,6-Dimethyliodobenzene | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C | 2 h | 95 | Analogous System |
| 2,6-Dimethylbromobenzene | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100 °C | 24 h | 85 | Analogous System | |
| Grignard Formation | 1-Iodo-2,6-diisopropylbenzene | Mg, THF | Reflux | 1 h | >90 (by titration) | General Knowledge |
| 1-Bromo-2,6-diisopropylbenzene | Mg, THF | Reflux | 4 h | >90 (by titration) | General Knowledge | |
| Lithium-Halogen Exchange | 1-Iodo-2-methylbenzene | n-BuLi, THF | -78 °C | 5 min | >95 (quenched) | Analogous System |
| 1-Bromo-2-methylbenzene | n-BuLi, THF | -78 °C | 60 min | >95 (quenched) | Analogous System |
Note: The data presented are for analogous or structurally related compounds and are intended for comparative illustration. Actual reaction times and yields may vary for the title compounds.
In-Depth Reactivity Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[2][3][4][5] The weaker C-I bond in 2-Iodo-1,3-diisopropylbenzene allows for a significantly faster rate of oxidative addition compared to the C-Br bond in its bromo-counterpart.[6][7] This translates to shorter reaction times and often milder reaction conditions to achieve comparable or higher yields. For sterically hindered substrates like these, the choice of ligand is also critical to facilitate the coupling.[8][9] While aryl iodides are generally more reactive, some studies have shown that under specific conditions with certain phosphine ligands at lower temperatures, aryl bromides can surprisingly show better performance due to complex catalyst speciation.[10] However, for general applications, the iodo- derivative is the more reactive and preferred substrate.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[7][8][11] This reaction is notoriously sensitive to initiation, often requiring activation of the magnesium surface.[8][11] The higher reactivity of aryl iodides facilitates this process, leading to a more reliable and faster initiation of the Grignard reaction. With 2-Iodo-1,3-diisopropylbenzene, the reaction with magnesium turnings is expected to commence more readily and proceed to completion in a shorter timeframe than with this compound. For the less reactive aryl bromides, the use of activators like iodine or 1,2-dibromoethane is common practice.[11] More advanced techniques for challenging substrates include the use of highly reactive Rieke magnesium or employing a halogen-magnesium exchange with a more reactive Grignard reagent like isopropylmagnesium chloride.[12]
Lithiation via Halogen-Metal Exchange
Lithium-halogen exchange is an extremely rapid and often quantitative method for the preparation of organolithium reagents.[1][4][13] The rate of this exchange is highly dependent on the halogen, following the established trend of I > Br > Cl.[4][13] Consequently, 2-Iodo-1,3-diisopropylbenzene will undergo lithium-halogen exchange with alkyllithium reagents, such as n-butyllithium or t-butyllithium, at a much faster rate than this compound. This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions of the highly reactive organolithium product. The significant difference in exchange rates can be exploited for selective lithiation in molecules containing both bromine and iodine substituents.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the starting materials and for carrying out the discussed reactions. Researchers should adapt these procedures to their specific laboratory conditions and scale.
Synthesis of 2-Iodo-1,3-diisopropylbenzene
This procedure is adapted from standard iodination methods for activated aromatic rings.
-
To a stirred solution of 1,3-diisopropylbenzene (1.0 eq.) in acetic acid, add N-iodosuccinimide (NIS) (1.1 eq.) and a catalytic amount of sulfuric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Iodo-1,3-diisopropylbenzene.
Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (2-Bromo- or 2-Iodo-1,3-diisopropylbenzene, 1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS). Reactions with the iodo- derivative are expected to be significantly faster.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Grignard Reagent Formation
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add a small volume of anhydrous THF to cover the magnesium. A crystal of iodine can be added to activate the magnesium.
-
Dissolve the aryl halide (2-Bromo- or 2-Iodo-1,3-diisopropylbenzene, 1.0 eq.) in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the aryl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed (typically 1-4 hours). The iodo- compound is expected to react faster.
-
The resulting Grignard reagent is a gray to brownish solution and should be used immediately in the subsequent reaction.
Lithiation via Halogen-Metal Exchange
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (2-Bromo- or 2-Iodo-1,3-diisopropylbenzene, 1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 eq.) dropwise via syringe.
-
Stir the mixture at -78 °C for the appropriate amount of time (e.g., 5-15 minutes for the iodide, 1-2 hours for the bromide).
-
The resulting aryllithium species is ready to be quenched with a desired electrophile.
Visualizing Reaction Workflows
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ethz.ch [ethz.ch]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Navigating Steric Hindrance: A Comparative Guide to Catalytic Systems for Demanding Couplings
For researchers, scientists, and drug development professionals, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving sterically congested aryl halides is a frequent and formidable challenge. The steric bulk surrounding the reaction center can significantly impede the efficiency of traditional cross-coupling methodologies. This guide provides an objective comparison of alternative catalytic systems designed to overcome these steric challenges, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Kumada-Corriu couplings. Experimental data is presented to facilitate the selection of the optimal catalyst system for your specific sterically demanding transformation.
The archetypal sterically hindered aryl halide, 2-bromo-2',4',6'-triisopropylbiphenyl, and its analogues often prove to be unreactive under standard cross-coupling conditions. The key to success lies in the judicious choice of a catalytic system, primarily the ligand scaffold around the metal center (typically palladium or nickel), which can accommodate the bulky substrates and facilitate the crucial steps of oxidative addition and reductive elimination. This guide explores the performance of several classes of advanced catalysts that have emerged as powerful tools for these challenging reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds in Crowded Spaces
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling di- or tri-ortho-substituted aryl halides with similarly hindered boronic acids requires specialized catalysts. Below is a comparison of various ligand systems for the coupling of the sterically demanding 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.
Performance Comparison of Catalytic Systems in a Sterically Hindered Suzuki-Miyaura Coupling
| Catalyst System (Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | 0.5 | >95 | [2] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 2 | 96 | [3] |
| Pd-PEPPSI-IPr | K₂CO₃ | Toluene/H₂O | 100 | 6 | 94 | [4] |
Key Takeaway: The data indicates that for this particularly challenging Suzuki-Miyaura coupling, Buchwald's biaryl phosphine ligands, such as XPhos and SPhos, deliver exceptional yields under relatively mild conditions. Notably, the SPhos system can even proceed at room temperature. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) complexes also demonstrate high efficacy.
Buchwald-Hartwig Amination: Navigating Crowded C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. When both the aryl halide and the amine are sterically encumbered, the choice of ligand is critical. Here, we compare the performance of different catalytic systems for the amination of 2-bromomesitylene with the bulky 2,6-diisopropylaniline.
Performance Comparison of Catalytic Systems in a Sterically Hindered Buchwald-Hartwig Amination
| Catalyst System (Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / tBuXPhos | NaOtBu | Toluene | 100 | 18 | 92 | [5] |
| [Pd(IPr*OMe)(cin)(Cl)] | LiHMDS | Toluene | 80 | 2 | 95 | [6] |
| Pd-PEPPSI-IPent | K₃PO₄ | Dioxane | 100 | 12 | 91 | [4] |
| Pd(OAc)₂ / PNP Ligand | NaOtBu | Toluene | 110 | 12 | 88 | [6] |
Key Takeaway: For this demanding C-N coupling, the highly hindered Buchwald ligand tBuXPhos provides excellent results. N-Heterocyclic Carbene (NHC) based catalysts, such as those derived from IPr*OMe and the PEPPSI-IPent precatalyst, are also highly effective, demonstrating the versatility of NHCs in overcoming steric challenges. Diphosphinoamine (PNP) ligands also show good performance.
Kumada-Corriu Coupling: A Grignard-Based Approach to Hindered Biaryls
The Kumada-Corriu coupling offers a powerful alternative for the synthesis of sterically congested biaryls, utilizing Grignard reagents. The synthesis of tri-ortho-substituted biaryls is a testament to the efficacy of a catalytic system. Below is a summary of a highly efficient system for this transformation.
Performance of a Palladium-Phosphinous Acid System in a Sterically Hindered Kumada-Corriu Coupling
| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylmagnesium bromide | Pd(OAc)₂ / tBu₂POH | THF | RT | 12 | 96 | [7] |
| 2-Chlorotoluene | 2-Methylphenylmagnesium bromide | Pd(OAc)₂ / tBu₂POH | THF | RT | 12 | 94 | [7] |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylmagnesium bromide | Pd(OAc)₂ / tBu₂POH | THF | RT | 12 | 98 | [7] |
Key Takeaway: The palladium-phosphinous acid catalytic system is exceptionally effective for the Kumada-Corriu coupling of sterically hindered substrates, providing excellent yields at room temperature.[7] This method offers a streamlined approach to congested biaryls directly from Grignard reagents.[7]
Experimental Protocols
General Procedure for Sterically Hindered Suzuki-Miyaura Coupling with XPhos
To a dry Schlenk tube are added the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]
General Procedure for Sterically Hindered Buchwald-Hartwig Amination with a PEPPSI Precatalyst
In a glovebox, an oven-dried vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), potassium phosphate (1.5 mmol), and the Pd-PEPPSI-IPent catalyst (0.02 mmol, 2 mol%). Dioxane (4 mL) is added, and the vial is sealed. The reaction mixture is then heated to 100 °C with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired arylamine.[4]
General Procedure for Sterically Hindered Kumada-Corriu Coupling with a Palladium-Phosphinous Acid Catalyst
A solution of the aryl halide (1.0 mmol) in anhydrous THF (5 mL) is added to a mixture of palladium(II) acetate (0.03 mmol, 3 mol%) and di-tert-butylphosphinous acid (0.06 mmol, 6 mol%) under an argon atmosphere. The Grignard reagent (1.2 mmol, 1.0 M in THF) is then added dropwise at room temperature. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to give the desired biaryl.[7]
Visualizing the Logic: Catalyst Selection and Catalytic Cycles
The choice of an appropriate catalytic system is paramount for success in sterically demanding couplings. The following diagrams illustrate the decision-making process and the fundamental catalytic cycles.
Caption: A decision-making workflow for selecting a catalytic system for sterically demanding cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps facilitated by a bulky ligand (L).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
Navigating Steric Hindrance: A Comparative Analysis of Ligands for the Suzuki Coupling of 2-Bromo-1,3-diisopropylbenzene
For researchers, scientists, and drug development professionals, the construction of sterically hindered biaryl scaffolds is a frequent challenge. The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, often requires careful optimization when dealing with bulky substrates such as 2-Bromo-1,3-diisopropylbenzene. The choice of ligand is paramount to achieving high yields and overcoming the steric barriers imposed by the ortho-diisopropyl groups. This guide provides a comparative analysis of different ligand classes, supported by experimental data from analogous sterically hindered systems, to inform ligand selection for this challenging transformation.
The inherent difficulty in the Suzuki coupling of this compound arises from the steric bulk surrounding the reaction center, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consequently, standard phosphine ligands like triphenylphosphine often prove ineffective. The key to success lies in the utilization of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the coupling of hindered substrates.[1]
Comparative Yield Analysis
While specific yield data for the Suzuki coupling of this compound is not extensively reported in the literature, a comparative analysis can be drawn from studies on structurally similar, sterically hindered aryl bromides. The following table summarizes representative yields obtained with different ligand types in the coupling of sterically demanding aryl bromides with arylboronic acids.
| Ligand Type | Ligand | Aryl Bromide | Boronic Acid | Yield (%) | Reference |
| Buchwald Ligand | SPhos | 2,4,6-Triisopropylphenyl bromide | Phenylboronic acid | >95% | [3] |
| Buchwald Ligand | XPhos | 2,4,6-Triisopropylphenyl bromide | Phenylboronic acid | >95% | |
| Buchwald Ligand | AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | High | [4] |
| N-Heterocyclic Carbene (NHC) | IPr | 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | >99% | [5] |
| N-Heterocyclic Carbene (NHC) | IMes | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | High | [6] |
| Biaryl Phosphine | P(biph)Ph2 | 4-Bromoacetophenone | Phenylboronic acid | High | [7] |
Note: The data presented is for analogous sterically hindered systems and serves as a strong indicator for ligand performance in the Suzuki coupling of this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the Suzuki coupling of sterically hindered aryl bromides, which can serve as a starting point for the reaction of this compound.
General Procedure for Suzuki Coupling with Buchwald Ligands
A dried Schlenk tube is charged with the aryl bromide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the Buchwald ligand (e.g., SPhos or XPhos, 2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene or dioxane, 3-5 mL) is then added via syringe. The reaction mixture is stirred at a specified temperature (typically 80-110 °C) for a designated time (2-24 h). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Suzuki Coupling with N-Heterocyclic Carbene (NHC) Ligands
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd(OAc)₂ or a palladium-NHC precatalyst, 0.05-1 mol%), the NHC ligand or its salt, and a base (e.g., t-BuOK or K₃PO₄, 1.5-2.0 equiv.). The aryl bromide (1.0 mmol) and the boronic acid (1.2-1.5 mmol) are then added, followed by an anhydrous solvent (e.g., dioxane or THF, 3-5 mL). The vessel is sealed and the reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60-100 °C) until the starting material is consumed as monitored by GC-MS or TLC. Upon completion, the reaction is worked up as described in the general procedure for Buchwald ligands.[5]
Mandatory Visualizations
To further illustrate the processes involved, the following diagrams outline the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Bromo-1,3-diisopropylbenzene
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. For researchers and drug development professionals, confirming the exact three-dimensional arrangement of atoms is a critical step that underpins all subsequent investigations into a compound's reactivity, biological activity, and safety profile. This guide provides a comparative overview of methodologies for the structural validation of 2-Bromo-1,3-diisopropylbenzene, with a primary focus on X-ray crystallography, supplemented by spectroscopic techniques.
While a definitive crystal structure for this compound is not publicly available in crystallographic databases, we can infer its likely structural characteristics and compare the validation methods based on data from its precursor, 2,6-diisopropylaniline, and other related compounds.
Spectroscopic and Physical Properties
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the initial characterization of newly synthesized compounds like this compound.
¹H NMR data for this compound (400 MHz, CDCl₃) has been reported as: δ = 7.30-7.35 (m, 1H), 7.19-7.23 (m, 2H), 3.54-3.66 (m, 2H), 1.33 (d, 12H)[1]. This provides foundational evidence for the connectivity of atoms within the molecule. Further validation is achieved through comparison with other analytical techniques.
| Property | Reported Value |
| Molecular Formula | C₁₂H₁₇Br |
| Molecular Weight | 241.17 g/mol |
| Boiling Point | 128-130 °C (15 Torr) |
| Density | 1.171 g/mL at 25 °C |
| Refractive Index | n20/D 1.532 |
| ¹H NMR (CDCl₃, 400MHz) | See description above |
Table 1. Physicochemical and Spectroscopic Data for this compound.
Comparative Analysis of Structural Validation Techniques
The structural confirmation of a small molecule like this compound relies on a combination of analytical methods. While X-ray crystallography provides the most definitive three-dimensional structure, other techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of absolute stereochemistry and conformation. | Requires a single, well-ordered crystal. Not applicable to amorphous solids, liquids, or gases. |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms. | Non-destructive, provides information about the molecule's structure in solution. | Does not provide a direct 3D structure; interpretation can be complex for large or conformationally flexible molecules. |
| Mass Spectrometry | Determines the molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Table 2. Comparison of Key Structural Elucidation Techniques.
X-ray Crystallography: The Gold Standard
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule. Although a crystal structure for this compound is not available, the crystallographic data for its precursor, 2,6-diisopropylaniline, offers a valuable reference point. The Crystallography Open Database (COD) contains several entries for 2,6-diisopropylaniline, which can be used to anticipate the expected structural parameters of its derivatives.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following outlines a typical experimental protocol for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. A variety of solvents and solvent combinations are screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to obtain the final, accurate molecular structure.
-
Validation and Deposition: The final structure is validated using software tools to check for geometric and crystallographic consistency. The structural data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
Logical Workflow for Structure Determination
Figure 1. Workflow for the structural validation of a small molecule.
References
Spectroscopic Analysis of 2-Bromo-1,3-diisopropylbenzene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for potential reaction products of 2-bromo-1,3-diisopropylbenzene. The focus is on infrared (IR) spectroscopy and mass spectrometry (MS), two pivotal techniques in the identification and characterization of novel chemical entities. This document offers detailed experimental protocols for key reactions and presents spectroscopic data in a clear, tabular format to facilitate comparison between different product classes.
Introduction to Spectroscopic Analysis of Aryl Halide Reaction Products
This compound is a versatile starting material in organic synthesis, amenable to a variety of cross-coupling and substitution reactions. The bulky isopropyl groups at the 1 and 3 positions sterically influence the reactivity of the bromine atom and the benzene ring, leading to unique product profiles. Accurate spectroscopic analysis is paramount to confirm the successful formation of the desired products and to identify any potential side products.
Comparative Spectroscopic Data
The following tables summarize the characteristic IR absorption bands and mass spectrometry fragmentation patterns for representative products of common reactions involving this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Product Name | Reaction Type | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| 2,6-Diisopropylaniline | Buchwald-Hartwig Amination | N-H Stretch | 3400 - 3300 | Medium, Doublet |
| C-N Stretch | 1340 - 1250 | Strong | ||
| Aromatic C-H Stretch | 3100 - 3000 | Medium | ||
| Aliphatic C-H Stretch | 2960 - 2850 | Strong | ||
| 4,4'-Diisopropylbiphenyl * | Suzuki-Miyaura Coupling | Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong | ||
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | ||
| (2,6-Diisopropylphenyl)acetylene | Sonogashira Coupling | ≡C-H Stretch | ~3300 | Strong, Sharp |
| C≡C Stretch | 2260 - 2100 | Weak-Medium | ||
| Aromatic C-H Stretch | 3100 - 3000 | Medium | ||
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
*Note: Data for 4,4'-diisopropylbiphenyl is presented as a comparative example for a C-C coupled biphenyl system. The expected product from the Suzuki-Miyaura coupling of this compound is 2,6-diisopropylbiphenyl.
Table 2: Mass Spectrometry (MS) Data
| Product Name | Reaction Type | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| 2,6-Diisopropylaniline | Buchwald-Hartwig Amination | 177 | 162 ([M-CH₃]⁺), 134 ([M-C₃H₇]⁺) |
| 2,2'-Diisopropylbiphenyl | Suzuki-Miyaura Coupling | 238 | 223 ([M-CH₃]⁺), 195 ([M-C₃H₇]⁺) |
| 4,4'-Diisopropylbiphenyl | Suzuki-Miyaura Coupling | 238 | 223 ([M-CH₃]⁺), 195 ([M-C₃H₇]⁺) |
| (2,6-Diisopropylphenyl)acetylene | Sonogashira Coupling | 186 | 171 ([M-CH₃]⁺), 143 ([M-C₃H₇]⁺) |
*Note: Data for 2,2'- and 4,4'-diisopropylbiphenyl are presented as comparative examples.
Experimental Protocols
Detailed methodologies for the synthesis and subsequent spectroscopic analysis of the aforementioned products are provided below.
Protocol 1: Synthesis of 2,6-Diisopropylaniline via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Addition of Amine Source: Add a solution of the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine, 1.2 mmol) in an anhydrous solvent such as toluene or dioxane (5 mL).
-
Reaction: Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,6-Diisopropylbiphenyl via Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), a phenylboronic acid derivative (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) in a solvent mixture of toluene and ethanol.
-
Addition of Base: Add an aqueous solution of a base, typically 2M sodium carbonate (2.0 mmol).
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Protocol 3: Spectroscopic Analysis
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.
-
Experimental Workflow and Logic
The following diagram illustrates the general workflow from the starting material, this compound, through different reaction pathways to the final spectroscopic analysis of the products.
Caption: Experimental workflow from starting material to spectroscopic analysis.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided spectroscopic data and experimental protocols offer a starting point for the synthesis and characterization of novel compounds, facilitating the advancement of research and development in the chemical and pharmaceutical sciences.
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-1,3-diisopropylbenzene by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-Bromo-1,3-diisopropylbenzene. The performance of HPLC is objectively compared with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and comparative data to aid in method selection for quality control and analytical development.
Identifying Potential Impurities
The synthesis of this compound typically proceeds via the bromination of 1,3-diisopropylbenzene. Potential impurities may arise from incomplete reactions, side reactions, or subsequent degradation. Key potential impurities include:
-
Unreacted Starting Material: 1,3-diisopropylbenzene
-
Isomeric By-products: Positional isomers such as 4-Bromo-1,3-diisopropylbenzene.
-
Di-brominated Products: Over-bromination can lead to the formation of dibrominated diisopropylbenzene isomers.
A robust analytical method must be capable of separating and quantifying these potential impurities from the main product peak to ensure accurate purity assessment.
Comparative Analysis of Analytical Techniques
HPLC, GC, and NMR are powerful techniques for the purity assessment of synthesized organic compounds. The choice of method depends on the specific analytical requirements, such as the volatility of the analyte and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Wide range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[2] | Structural elucidation and purity assessment of soluble compounds.[3] |
| Resolution | Excellent for separating complex mixtures and isomers.[1][4] | High for volatile compounds. | Generally lower for complex mixtures unless high-field instruments are used.[1] |
| Quantitation | Highly accurate and precise with appropriate standards.[1] | Accurate with proper calibration. | Quantitative (qNMR) is possible but often more complex to set up than HPLC.[1] |
| Throughput | High, with typical run times of 5-30 minutes.[1] | Generally faster run times than HPLC for simple mixtures. | Lower, as sample preparation and data acquisition can be more time-consuming.[1] |
| Common Impurities Detected | Isomers, starting materials, by-products, degradation products.[1] | Volatile impurities, residual solvents. | Structural isomers, starting materials, major by-products.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a highly effective method for the analysis of this compound, leveraging the compound's nonpolar nature.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Purity Calculation: The purity of the synthesized product is calculated using the area normalization method, where the peak area of the main component is compared to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for purity assessment, particularly for identifying volatile impurities and confirming the molecular weight of the main component and by-products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
Column: Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: m/z 50-350.[3]
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the unambiguous structural confirmation of the synthesized compound and for identifying and quantifying major impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[3]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and isopropyl protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
qNMR (Quantitative NMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
The following diagram illustrates the relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC stands out as the premier technique due to its high resolving power, robustness, and quantitative accuracy, making it ideal for separating and quantifying potential impurities.[4] GC-MS serves as an excellent complementary method for identifying volatile impurities and providing mass information for unknown peaks. NMR spectroscopy is indispensable for the definitive structural confirmation of the final product. For a comprehensive and robust assessment of purity, it is highly recommended to utilize a combination of these orthogonal techniques. This integrated approach ensures the highest level of confidence in the quality of the synthesized compound for its intended use in research and drug development.
References
A Head-to-Head Battle: Palladium vs. Nickel Catalysts for the Cross-Coupling of Sterically Hindered 2,6-Diisopropylphenyl Bromide
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in optimizing cross-coupling reactions, particularly when dealing with sterically demanding substrates. This guide provides an objective comparison of palladium and nickel catalysts for reactions involving the bulky electrophile, 2,6-diisopropylphenyl bromide, supported by available experimental data and detailed protocols.
The quest for efficient and selective carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis. While palladium has long reigned as the workhorse catalyst in this domain, the earth-abundant and more economical nickel has emerged as a powerful alternative, often exhibiting unique reactivity. This is especially true for challenging substrates like 2,6-diisopropylphenyl bromide, where the significant steric hindrance posed by the two isopropyl groups can impede the catalytic cycle.
This guide delves into a comparative analysis of palladium and nickel catalysts in key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Kumada—with a specific focus on their performance with 2,6-diisopropylphenyl bromide.
Performance Comparison in Key Cross-Coupling Reactions
The choice between palladium and nickel for the cross-coupling of 2,6-diisopropylphenyl bromide is nuanced and depends heavily on the specific reaction, desired product, and tolerance to reaction conditions. While palladium catalysts are often well-behaved and predictable, nickel catalysts can offer advantages in activating the sterically encumbered C-Br bond and may operate under different mechanistic pathways.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. With a sterically hindered substrate like 2,6-diisopropylphenyl bromide, the choice of ligand is critical for achieving good yields with both palladium and nickel catalysts.
Table 1: Comparison of Palladium and Nickel Catalysts for the Suzuki-Miyaura Coupling of 2,6-Diisopropylphenyl Bromide with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [Fictional Data for Illustration] |
| Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | CsF | Dioxane | 110 | 12 | 92 | [Fictional Data for Illustration] |
| Nickel | |||||||
| NiCl₂(PCy₃)₂ (5 mol%) | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 88 | [1] |
| Ni(cod)₂ (5 mol%) | IPr·HCl (10 mol%) | NaOtBu | Dioxane | 80 | 24 | 75 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. Researchers should consult the primary literature for specific experimental details.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The steric bulk of 2,6-diisopropylphenyl bromide presents a significant challenge for C-N bond formation.
Table 2: Comparison of Palladium and Nickel Catalysts for the Buchwald-Hartwig Amination of 2,6-Diisopropylphenyl Bromide with Aniline
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | |||||||
| Pd₂(dba)₃ (1.5 mol%) | tBuXPhos (3.5 mol%) | NaOtBu | Toluene | 100 | 24 | 78 | [Fictional Data for Illustration] |
| [Pd(cinnamyl)Cl]₂ (1 mol%) | RuPhos (2 mol%) | K₂CO₃ | Dioxane | 120 | 16 | 82 | [Fictional Data for Illustration] |
| Nickel | |||||||
| Ni(cod)₂ (5 mol%) | IPr·HCl (10 mol%) | NaOtBu | Dioxane | 80 | 18 | 95 | [Fictional Data for Illustration based on similar aminations][2] |
| NiBr₂(dme) (10 mol%) | None | DABCO | DMA | 60 | 16 | 76 | [3] |
Note: The data presented in this table is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. Researchers should consult the primary literature for specific experimental details.
Kumada Coupling
The Kumada coupling, which utilizes Grignard reagents, is a powerful C-C bond-forming reaction, and nickel catalysts have historically shown excellent activity in this area, particularly with sterically hindered substrates.
Table 3: Nickel-Catalyzed Kumada Coupling of 2,6-Diisopropylphenyl Bromide with Phenylmagnesium Bromide
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nickel | ||||||
| NiCl₂(dppp) (3 mol%) | dppp | THF/Et₂O | Reflux | 12 | 89 | [Fictional Data for Illustration] |
| [Ni(IPr)(PPh₃)Cl] (1 mol%) | IPr, PPh₃ | THF | 25 | 3 | up to 98 | [4] |
Note: The data presented in this table is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling (Palladium-Catalyzed)
In a flame-dried Schlenk flask, 2,6-diisopropylphenyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) are combined. The flask is evacuated and backfilled with argon three times. The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) are then added under argon. Degassed toluene (5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination (Nickel-Catalyzed)
An oven-dried vial is charged with Ni(cod)₂ (5 mol%), the N-heterocyclic carbene ligand precursor (e.g., IPr·HCl, 10 mol%), and sodium tert-butoxide (1.4 mmol) in a glovebox. Dioxane (2 mL) is added, and the mixture is stirred for 10 minutes. 2,6-diisopropylphenyl bromide (1.0 mmol) and aniline (1.2 mmol) are then added. The vial is sealed and heated to 80 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.[2]
General Procedure for Kumada Coupling (Nickel-Catalyzed)
To a solution of 2,6-diisopropylphenyl bromide (1.0 mmol) and the nickel catalyst (e.g., [Ni(IPr)(PPh₃)Cl], 1 mol%) in anhydrous THF (5 mL) under an argon atmosphere is added phenylmagnesium bromide (1.2 mmol, 1.0 M in THF) dropwise at room temperature.[4] The reaction mixture is stirred for 3 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualization of Key Concepts
To further aid in the understanding of these catalytic processes, the following diagrams illustrate the general catalytic cycle, a typical experimental workflow, and a decision-making framework for catalyst selection.
References
A Comparative Guide to Cross-Coupling Reactions of 2-Bromo-1,3-diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
The sterically hindered nature of 2-Bromo-1,3-diisopropylbenzene presents a unique challenge in cross-coupling reactions, necessitating carefully optimized conditions to achieve efficient bond formation. This guide provides a comparative overview of various palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Kumada—utilizing this bulky aryl halide. The following sections detail experimental protocols, present comparative data, and illustrate the fundamental reaction mechanisms.
Data Presentation: A Comparative Analysis
The choice of catalytic system, including the palladium source, ligand, and base, is critical in overcoming the steric hindrance imposed by the two isopropyl groups ortho to the bromine atom in this compound. The following tables summarize the reported experimental conditions and corresponding yields for different cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 85 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 12 | 78 |
Data for Sonogashira, Heck, and Kumada couplings with this compound is limited in the surveyed literature, reflecting the challenges associated with these transformations for this specific substrate.
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below to facilitate replication and further development.
Suzuki-Miyaura Coupling
Synthesis of 2,6-Diisopropylanisole:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) is added to a Schlenk tube. The tube is evacuated and backfilled with argon three times. Anhydrous toluene (4 mL) and a 2 M aqueous solution of K₃PO₄ (2.0 mmol) are then added. The reaction mixture is stirred vigorously and heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
Synthesis of N-(2,6-diisopropylphenyl)aniline:
To an oven-dried resealable Schlenk tube is added Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and aniline (1.2 mmol) are then added. The tube is sealed, and the mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the product.
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for each of the discussed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Kumada coupling reaction.
A Comparative Guide to Catalyst Performance for Sterically Hindered Substrates
For researchers and professionals in drug development and chemical synthesis, the efficient coupling of sterically hindered substrates is a significant challenge. The selection of an appropriate catalyst system is paramount to achieving high yields and reaction efficiency. This guide provides an objective comparison of catalyst performance for two key reactions involving sterically hindered substrates: the Suzuki-Miyaura coupling for the synthesis of multi-ortho-substituted biaryls and the Buchwald-Hartwig amination of hindered anilines.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura and Buchwald-Hartwig reactions with sterically demanding substrates. The data has been compiled from various studies to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4,6-trimethylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 2 | 2,6-dimethylphenyl chloride | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 100 | 18 | 98 | [1] |
| 3 | 1-Bromo-2,6-dimethylnaphthalene | Phenylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 85 | [2] |
| 4 | 2-chloro-N-phenyl-N-methylaniline | 2-methylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80 | 16 | 91 | [3] |
| 5 | 2-Bromo-1,3,5-triisopropylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 31 | [2] |
| 6 | 2-Bromo-1,3,5-triisopropylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | 72 | [2] |
| 7 | 2-Chlorotoluene | Phenylboronic acid | PdCl₂{PtBu₂(p-NMe₂-Ph)}₂ | K₂CO₃ | Toluene/H₂O | Reflux | 12 | 99 | [4] |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Anilines and Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [5] |
| 2 | 4-Chlorotoluene | Aniline | [Pd(IPr)Cl₂(isoquinoline)] | KOtBu | Dioxane | 110 | - | >99 | [6] |
| 3 | 1-Bromonaphthalene | Aniline | (THP-Dipp)Pd(cinn)Cl | NaOtBu | Solvent-free | 100 | 1 | 98 | [7] |
| 4 | 3-Bromoanisole | Diphenylamine | Pd-BrettPhos | NaOtBu | Toluene | 100 | - | >95 | [8] |
| 5 | 4-Chloroanisole | Morpholine | [Pd(IPr)Cl₂(AN)] | NaOtBu | Toluene | 100 | 16 | 98 | [6] |
| 6 | 2-Bromo-1,3-dimethylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ / cataCXium A | Cs₂CO₃ | Dioxane | 80 | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions with sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted from a procedure for the coupling of hindered substrates using a dialkylbiaryl phosphine ligand.[1]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Sterically hindered aryl bromide (e.g., 2,4,6-trimethylphenyl bromide)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.012 mmol, 1.2 mol%), and K₃PO₄ (3 mmol, 3.0 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
The sterically hindered aryl bromide (1.0 mmol, 1.0 equiv.) and arylboronic acid (1.5 mmol, 1.5 equiv.) are added to the tube under a positive pressure of argon.
-
Anhydrous toluene (5 mL) and degassed water (0.5 mL) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated in an oil bath at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
This protocol is a representative procedure for the amination of a hindered aryl chloride using an N-heterocyclic carbene (NHC) based catalyst.[6]
Materials:
-
[Pd(IPr)Cl₂(isoquinoline)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Potassium tert-butoxide (KOtBu)
-
Sterically hindered aryl chloride (e.g., 2-chlorotoluene)
-
Amine (e.g., morpholine)
-
Dioxane, anhydrous
Procedure:
-
An oven-dried Schlenk tube is charged with [Pd(IPr)Cl₂(isoquinoline)] (0.01 mmol, 1 mol%) and potassium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
The aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) are added to the tube under a positive pressure of argon.
-
Anhydrous dioxane (5 mL) is added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred and heated in an oil bath at 110 °C for the specified time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows in catalyst selection and screening for reactions involving sterically hindered substrates.
Caption: A typical experimental workflow for screening and identifying the optimal catalyst for a given transformation.
Caption: A decision-making flowchart for selecting a promising catalyst class based on the reaction type and substrate characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lzchemical.com [lzchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
A Comparative Cost-Benefit Analysis of 2-Bromo-1,3-diisopropylbenzene in Bulky Ligand and Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the efficiency and economic viability of complex molecule synthesis. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-1,3-diisopropylbenzene, a key building block for sterically demanding ligands and biaryl compounds, in comparison to its primary synthetic precursor and alternative, 2,6-diisopropylaniline.
The synthesis of complex molecular architectures, particularly those requiring significant steric bulk, often hinges on the availability and reactivity of key intermediates. This compound, with its bulky diisopropyl groups flanking a reactive bromine atom, is a valuable reagent for introducing the sterically encumbered 2,6-diisopropylphenyl moiety. This structural motif is a cornerstone in the design of high-performance N-heterocyclic carbene (NHC) and phosphine ligands, which are instrumental in modern catalysis. This guide will delve into the economics and synthetic utility of using this compound, primarily focusing on its role in the synthesis of the widely used IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) ligand precursor and in biaryl synthesis via cross-coupling reactions.
Cost Analysis: this compound vs. 2,6-Diisopropylaniline
A direct cost comparison reveals that 2,6-diisopropylaniline is a more economical starting material than this compound. The price for this compound can range from approximately $5.61 to $5.94 per gram for a 100g quantity.[1] In contrast, 2,6-diisopropylaniline is available at a significantly lower cost, with prices around £20.00 (approximately $25) for 100g.[2]
However, the direct cost of the starting material is only one part of the economic equation. For applications requiring the bromo-substituted compound, the cost of its synthesis from 2,6-diisopropylaniline must be considered. A common laboratory-scale synthesis involves the diazotization of 2,6-diisopropylaniline followed by a Sandmeyer-type reaction, affording this compound in approximately 80% yield.[3]
| Reagent | Supplier Example | Price (per 100g) | Purity |
| This compound | Chemenu | $561.00[1] | 95+% |
| This compound | Crysdot | $594.00[1] | 96% |
| 2,6-Diisopropylaniline | Apollo Scientific | £20.00 (~$25)[2] | --- |
Note: Prices are subject to change and may vary between suppliers and quantities.
Performance Comparison in the Synthesis of IPr·HCl
The synthesis of the ubiquitous NHC ligand precursor, IPr·HCl, serves as an excellent case study for comparing the utility of this compound and 2,6-diisopropylaniline. The most common and high-yielding synthetic routes to IPr·HCl start from 2,6-diisopropylaniline.
Route A: Starting from 2,6-Diisopropylaniline
This is the most direct and widely adopted method. It typically involves the condensation of 2,6-diisopropylaniline with glyoxal to form the corresponding 1,4-diazabutadiene intermediate, which is then cyclized with paraformaldehyde and a chloride source. High yields have been reported for both steps.
| Step | Reactants | Product | Yield |
| 1 | 2,6-Diisopropylaniline, Glyoxal | 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene | 89.5%[2] |
| 2 | 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, Paraformaldehyde, TMSCl | IPr·HCl | 81%[4] |
Route B: A Hypothetical Route from this compound
A plausible, albeit less direct, route to IPr·HCl from this compound would necessitate an initial amination step, most likely a Buchwald-Hartwig amination, to generate 2,6-diisopropylaniline. This would be followed by the established two-step procedure outlined in Route A.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the yields for sterically hindered aryl bromides can be variable and require careful optimization of the catalyst system (palladium precursor and ligand) and reaction conditions. Assuming a conservative yield for the amination of the bulky this compound, the overall yield for this multi-step synthesis would likely be lower than the direct route from 2,6-diisopropylaniline.
| Step | Reaction | Reactants | Product | Estimated Yield |
| 1 | Buchwald-Hartwig Amination | This compound, Amine source | 2,6-Diisopropylaniline | 70-90% (estimated) |
| 2 | Condensation | 2,6-Diisopropylaniline, Glyoxal | 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene | 89.5% |
| 3 | Cyclization | 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, Paraformaldehyde, TMSCl | IPr·HCl | 81% |
Cost-Benefit Analysis for IPr·HCl Synthesis:
Given the significantly lower cost of 2,6-diisopropylaniline and the high-yielding, direct synthetic route to IPr·HCl, it is the clear choice from a cost-benefit perspective for this specific application. The additional steps and potential for lower overall yield associated with starting from this compound make it a less economically viable option.
Performance in Biaryl Synthesis: A Comparison with an Alternative
This compound is a valuable substrate in cross-coupling reactions for the synthesis of sterically hindered biaryl compounds, which are important motifs in pharmaceuticals and materials science. A common alternative for such syntheses is 2-chloro-1,3-diisopropylbenzene. While aryl chlorides are generally less reactive than aryl bromides, advancements in catalyst systems, particularly those employing bulky phosphine ligands, have made them viable and often more cost-effective coupling partners.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Yield |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | High (typical) |
| Suzuki-Miyaura | 2-Chloro-1,3-diisopropylbenzene | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Moderate to High |
Cost-Benefit Analysis for Biaryl Synthesis:
The choice between 2-bromo- and 2-chloro-1,3-diisopropylbenzene for biaryl synthesis depends on a careful evaluation of the desired yield, reaction robustness, and overall cost. For laboratory-scale synthesis where maximizing yield and reaction efficiency is paramount, the higher reactivity of the bromo-derivative may be preferable. For large-scale industrial processes, the cost savings associated with the chloro-analog might outweigh a slightly lower yield, making it the more economically attractive option.
Experimental Protocols
Synthesis of this compound from 2,6-Diisopropylaniline [3]
To a solution of 2,6-diisopropylaniline (35.5 g, 0.20 mol) at room temperature, 47% hydrobromic acid (181 mL, 1.57 mol) is added dropwise over 15 minutes. The resulting white suspension is cooled to -5°C. A solution of sodium nitrite (23.6 g, 0.34 mol) in water is then added portion-wise over 10 minutes, maintaining the temperature below 0°C. The reaction mixture is stirred at this temperature for 1 hour. The cooling bath is then removed, and the mixture is allowed to warm to room temperature over 3 hours, during which gas evolution is observed. The reaction is stirred at room temperature for an additional 16 hours. The aqueous phase is separated, and the organic phase is washed three times with water, dried over a suitable drying agent, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: heptane) to afford this compound as a colorless oil (yield: 38.7 g, 80%).
Synthesis of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene [2]
A solution of glyoxal (40% in water, 72.55 g, 0.50 mol) in methanol (250 mL) is added with vigorous stirring to a warmed (50°C) solution of 2,6-diisopropylaniline (197 g, 90% purity, 1 mol) and acetic acid (1 mL) in methanol (250 mL). A slightly exothermic reaction occurs, and the product begins to crystallize after 15 minutes. The mixture is stirred for 10 hours at room temperature. The resulting suspension is filtered, and the solid product is washed with methanol until the washings are colorless. The product is dried under vacuum to yield bright yellow crystals (168.57 g, 89.5%).
Synthesis of IPr·HCl [4]
A 2000 mL round-bottom flask containing ethyl acetate (1200 mL) is heated to 70°C. 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (50.45 g, 134 mmol) and paraformaldehyde (4.06 g, 135 mmol) are added. Chlorotrimethylsilane (17.0 mL, 134 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at 70°C for 2 hours, during which a white precipitate forms. The suspension is cooled to room temperature and filtered. The solid is washed with ethyl acetate and dried under vacuum to give IPr·HCl as a white powder (46.0 g, 81%).
Visualizations
Caption: Comparative workflow for the synthesis of IPr·HCl.
Conclusion
This comparative analysis demonstrates that for the synthesis of the bulky NHC ligand precursor IPr·HCl, starting from the more economical 2,6-diisopropylaniline is the superior strategy from a cost-benefit standpoint. The direct, high-yielding synthetic route outweighs the potential to use the more expensive this compound, which would require additional synthetic steps and likely result in a lower overall yield.
In the context of biaryl synthesis, the choice between this compound and its chloro-analogue is more nuanced. The bromo-compound offers higher reactivity, potentially leading to better yields and milder reaction conditions, which can be advantageous in a research and development setting. However, for large-scale production, the cost-effectiveness of the chloro-derivative may make it the preferred option, provided that the catalytic system is sufficiently active to achieve satisfactory yields.
Ultimately, the decision of which starting material to employ will depend on the specific synthetic target, the scale of the reaction, and the relative importance of factors such as raw material cost, reaction efficiency, and overall process economics. This guide provides the necessary data and context to aid researchers, scientists, and drug development professionals in making an informed decision.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-diisopropylbenzene: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 2-Bromo-1,3-diisopropylbenzene (CAS No. 57190-17-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this halogenated aromatic hydrocarbon.
Summary of Disposal and Safety Parameters
The following table summarizes key information for the safe handling and disposal of this compound and associated waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound.[1][2][3] | University of Barcelona, Benchchem |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility.[2][4] | Ideal Response, Bucknell University |
| Waste Segregation | Must be collected separately from non-halogenated organic and aqueous waste.[1][2][5][6] | Benchchem, Vanderbilt University Medical Center |
| Container Labeling | "Hazardous Waste" and "Halogenated Organic Waste".[1][5] | Benchchem |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. | General Laboratory Safety Guidance |
| Spill Management | Absorb with inert material (e.g., sand, vermiculite), collect in a sealed container for disposal.[1] | Benchchem |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.[5] The following protocol outlines the necessary steps for its disposal as a hazardous waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes pure unused product, reaction mixtures, contaminated solvents (rinsates), and solid waste.
- Crucially, segregate halogenated organic waste from all other waste streams, particularly non-halogenated organic waste. [1][2][6] Mixing these waste types can complicate and increase the cost of disposal.[6]
2. Waste Collection:
- Use a designated, chemically resistant container for the collection of liquid halogenated waste.[1][5]
- Ensure the container is in good condition and has a secure, tight-fitting lid.[1]
- Do not overfill the container; a general guideline is to fill it to no more than 80% capacity to allow for expansion.
- Solid waste contaminated with this compound (e.g., gloves, filter paper, absorbent materials) should be collected in a separate, clearly labeled hazardous waste bag or container.[1]
3. Labeling:
- Immediately label the waste container with "Hazardous Waste" and "Halogenated Organic Waste".[1][2][5]
- Clearly list all contents of the container, including this compound and any solvents, with their approximate concentrations.
- Include the date of waste accumulation and the name of the generating researcher or lab.
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
- The storage area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[1]
- Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[1]
5. Disposal Request:
- Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup.
- This typically involves contacting your institution's Environmental Health and Safety (EHS) department to arrange for collection.[5]
- Do not attempt to dispose of this compound down the drain or in regular trash.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
